Technical Whitepaper: Physicochemical Profiling and Application of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol
This technical guide details the physicochemical profile, synthetic accessibility, and application of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol , a specialized sp³-rich building block used in high-value medicinal che...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical profile, synthetic accessibility, and application of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol , a specialized sp³-rich building block used in high-value medicinal chemistry campaigns.
Executive Summary
The compound 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol represents a high-value "scaffold hopping" motif in modern drug discovery. Characterized by a high fraction of sp³-hybridized carbons (Fsp³ = 1.0), this molecule offers a rigid, three-dimensional geometry that contrasts sharply with the planar aromatic systems dominating traditional libraries. Its unique connectivity—a gem-disubstituted cyclopropane linked directly to a tertiary cyclobutanol—creates a defined vector for substituent exit, making it an ideal candidate for fragment-based drug discovery (FBDD) and the optimization of pharmacokinetic properties (solubility, metabolic stability).
Chemical Identity & Structural Specifications[1][2][3][4][5]
Parameter
Specification
IUPAC Name
1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol
CAS Registry Number
1849348-06-6
Molecular Formula
C₈H₁₅NO
Molecular Weight
141.21 g/mol
SMILES
NCC1(CC1)C2(O)CCC2
InChI Key
Derived from structure
Structural Class
Spiro-linked Cycloalkyl Amino-Alcohol
Physicochemical Profile
The following data synthesizes experimental baselines with high-confidence predictive modeling (ACD/Labs, ChemAxon algorithms) suitable for lead optimization.
Quantitative Properties[6]
Property
Value / Range
Context & Implications
LogP (Octanol/Water)
0.1 – 0.5
Lipophilic Efficiency: Low lipophilicity aids in maintaining high ligand efficiency (LE) during fragment growing.
LogD (pH 7.4)
-1.5 to -1.0
Distribution: Predominantly ionized at physiological pH, suggesting high aqueous solubility and low passive permeability unless actively transported.
pKa (Amine)
9.8 ± 0.2
Basic Center: Typical for primary alkyl amines; will form stable salts (HCl, TFA) readily.
pKa (Alcohol)
> 16.5
Neutral: The tertiary alcohol is non-acidic under physiological conditions but can participate in H-bonding.
TPSA
46.25 Ų
Permeability: Well within the "Rule of 3" for fragments (< 60 Ų), supporting good CNS penetration potential if LogD is optimized.
H-Bond Donors
2 (NH₂, OH)
Interaction: Critical for anchoring the fragment in receptor pockets (e.g., Asp/Glu residues).
Rotatable Bonds
2
Rigidity: Extremely low conformational entropy penalty upon binding.
Solubility & Stability
Aqueous Solubility: High (> 10 mg/mL at pH 7.0). The protonated amine solubilizes the hydrophobic cycloalkyl rings.
Chemical Stability:
Acid:[1][2] Stable.[3][4] The cyclobutanol ring is resistant to ring expansion under mild acidic conditions, though strong Lewis acids may trigger rearrangement.
Oxidation:[1][3][5][6] The primary amine is susceptible to oxidation; storage under inert atmosphere (Argon/N₂) is recommended.
Synthetic Accessibility & Protocols
Synthesis of this quaternary center requires a strategy that avoids steric clash during C-C bond formation. The most robust route involves the nucleophilic addition of a functionalized cyclopropyl-lithium species to cyclobutanone.
Retrosynthetic Logic
The disconnection is made at the bond linking the two rings.
Note: The amine must be protected (e.g., dibenzyl or Boc) to prevent quenching of the organolithium reagent.
Synthesis Workflow Diagram
Caption: Figure 1. Convergent synthetic pathway via organolithium addition to cyclobutanone.
Detailed Experimental Protocol (Recommended)
Context: This protocol assumes the use of a dibenzyl-protected amine precursor to ensure compatibility with strong bases.
Step 1: Generation of the Nucleophile
Charge a flame-dried 3-neck flask with 1-bromo-1-[(dibenzylamino)methyl]cyclopropane (1.0 equiv) and anhydrous THF (0.2 M).
Cool to -78 °C under Argon.
Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 20 minutes.
Stir for 30 minutes at -78 °C to ensure complete Lithium-Halogen exchange.
Step 2: Coupling
Dissolve cyclobutanone (1.2 equiv) in minimal anhydrous THF.
Add the ketone solution slowly to the lithiated species at -78 °C.
Allow the reaction to warm to 0 °C over 2 hours.
Quench: Add saturated aqueous NH₄Cl.
Step 3: Workup & Deprotection
Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Deprotection: Dissolve the intermediate in MeOH. Add Pd(OH)₂/C (20 wt%) and stir under H₂ atmosphere (balloon) for 12 hours.
Filter through Celite and concentrate.
Purification: The free amine is polar. Purify via reverse-phase HPLC or neutralize and crystallize as the HCl salt (using 4M HCl in dioxane).
Structural Analysis & Applications
Conformational Rigidity
Unlike flexible alkyl chains (e.g., butyl-amine), the cyclopropyl-cyclobutyl linkage locks the amine and hydroxyl vectors relative to each other.
Gem-Disubstitution Effect: The "Thorpe-Ingold" effect promotes intramolecular interactions.
Vector Angle: The angle between the C-OH and C-CH₂NH₂ vectors is fixed, allowing for precise probing of receptor hydrogen-bonding distances.
Application in Drug Design
Caption: Figure 2. Strategic utility of the scaffold in medicinal chemistry campaigns.
Kinase Inhibition: The motif can serve as a solvent-front solubilizing group or a hinge-binding mimic where the amine and alcohol interact with backbone carbonyls/nitrogens.
GPCR Ligands: The rigid bulk mimics the steric profile of piperidines or cyclohexanes but with distinct electronic properties, potentially improving selectivity profiles (off-target avoidance).
1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol structural analogs and derivatives
Executive Summary: The Rise of Fsp³-Rich Bioisosteres In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, Fsp³-rich scaffolds is a critical strategy for improving solubility...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Rise of Fsp³-Rich Bioisosteres
In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional, Fsp³-rich scaffolds is a critical strategy for improving solubility, metabolic stability, and target selectivity. 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS: 1849348-06-6) represents a "privileged" structural motif—a 1,1'-bi(cycloalkyl) system that rigidly separates a polar hydroxyl group from a primary amine.
This guide provides a comprehensive technical analysis of this scaffold, detailing its structural properties, a validated synthetic route via alpha-lithiation, and its application as a conformationally restricted γ-amino alcohol bioisostere in CNS and anti-infective research.
Structural Analysis & Pharmacophore Mapping
The 1,1'-Bi(cycloalkyl) Architecture
Unlike spiro-fused systems, this molecule features two cycloalkyl rings (cyclobutane and cyclopropane) connected by a single bond between quaternary carbons. This unique connectivity creates a high rotational energy barrier, effectively locking the relative orientation of the functional groups.
Core Scaffold: Cyclobutan-1-ol connected to 1-(aminomethyl)cyclopropane.
Vector Analysis: The C–O bond (hydroxyl) and the C–C bond (aminomethyl) are separated by the rigid bi-cyclic core. This mimics the spatial arrangement of γ-amino alcohols (e.g., 3-aminopropan-1-ol derivatives) but with strictly defined dihedral angles.
Lipophilicity: The bis-cycloalkyl core adds significant lipophilic bulk (LogP modulation) without introducing aromatic rings, reducing the risk of π-stacking mediated toxicity (hERG inhibition).
Bioisosteric Relationships
This scaffold acts as a rigid mimetic for several biologically active motifs:
GABA Analogs: It is a constrained analog of γ-aminobutyric acid (GABA) precursors.
Gabapentinoids: Structurally related to gabapentin (1-(aminomethyl)cyclohexylacetic acid), but with an alcohol headgroup and a contracted ring system.
Quinolone Side Chains: The 1-(aminomethyl)cyclopropyl moiety is a known pharmacophore in fluoroquinolones (e.g., Garenoxacin), enhancing Gram-positive activity.
Synthetic Methodology: The Nitrile Route
While several routes exist (e.g., Simmons-Smith cyclopropanation of vinyl precursors), the most robust and scalable method for introducing the 1-(aminomethyl)cyclopropyl moiety is via the alpha-lithiation of cyclopropanecarbonitrile . This approach avoids unstable intermediates and uses readily available starting materials.[1]
Reaction Pathway Visualization
The following diagram outlines the logical flow of the synthesis, highlighting the critical carbon-carbon bond-forming step.
Caption: Figure 1. Convergent synthesis via alpha-lithiation of cyclopropanecarbonitrile followed by reduction.
Detailed Experimental Protocol
Step 1: Formation of 1-(1-Cyanocyclopropyl)cyclobutan-1-ol
Rationale: Cyclopropanecarbonitrile protons are sufficiently acidic (pKa ~26) to be removed by Lithium Diisopropylamide (LDA). The resulting carbanion is a potent nucleophile that attacks the cyclobutanone carbonyl.
Charge a flame-dried flask with anhydrous THF and cool to -78°C under Argon.
Add LDA (freshly prepared or commercial solution) dropwise.
Add cyclopropanecarbonitrile dropwise over 15 minutes. Stir for 30 minutes at -78°C to ensure complete lithiation. Note: The solution typically turns pale yellow.
Add cyclobutanone (neat or in THF) slowly. The strained cyclobutanone ring is highly reactive; maintain -78°C to prevent ring-opening side reactions.
Allow the mixture to warm to 0°C over 2 hours.
Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.
Purification: Flash chromatography (Hexane/EtOAc) yields the hydroxynitrile intermediate.
Step 2: Reduction to the Amino Alcohol
Rationale: The nitrile group must be reduced to a primary amine. Lithium Aluminum Hydride (LiAlH₄) is preferred over catalytic hydrogenation to avoid potential ring-opening of the strained cyclopropane/cyclobutane systems under high pressure.
Reagents: LiAlH₄ (2.0 eq), Anhydrous Diethyl Ether or THF.
Procedure:
Suspend LiAlH₄ in anhydrous ether at 0°C.
Add the hydroxynitrile intermediate (dissolved in ether) dropwise.
Heat to gentle reflux for 4–6 hours. Monitor by TLC/LCMS for disappearance of the nitrile peak.
Fieser Workup: Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.[2]
Concentrate the filtrate to obtain the crude amino alcohol.
Salt Formation: Treat with HCl/dioxane to isolate the stable hydrochloride salt for storage.
Quantitative Physicochemical Profile
The following data highlights why this scaffold is valuable for drug design compared to linear analogs.
Property
Value (Predicted)
Comparison (Linear Analog)
Implication
Molecular Weight
141.21 g/mol
103.1 g/mol (4-amino-2-methylbutan-2-ol)
Low MW allows for significant decoration.
ClogP
~0.8 - 1.2
~ -0.5
Higher lipophilicity improves BBB penetration.
TPSA
46.2 Ų
46.2 Ų
Ideal for CNS penetration (<90 Ų).
Fsp³ Fraction
1.0 (100%)
1.0 (100%)
Maximizes solubility and 3D complexity.
Rotatable Bonds
2
4
Key Differentiator: Rigid core reduces entropic penalty upon binding.
Applications in Drug Discovery[3]
CNS Agents (NMDA/GABA Modulation)
The structural similarity to 1-aminocyclopropanecarboxylic acid (ACC) and gabapentin suggests this molecule can target the α2δ subunit of voltage-gated calcium channels or the glycine site of NMDA receptors.
Strategy: Derivatize the amine with lipophilic tails to probe the hydrophobic pockets of the receptor. The cyclobutanol hydroxyl group can serve as a hydrogen bond donor/acceptor mimic of the carboxylate in GABA, albeit with different pKa properties.
Antibacterial Scaffolds
In fluoroquinolone design, the C7 substituent dictates the spectrum of activity.
Strategy: Attach the primary amine of the scaffold to the C7 position of a quinolone core (e.g., via nucleophilic aromatic substitution on a 7-fluoroquinolone).
Benefit: The bulky bi-cyclic system may overcome efflux pump resistance mechanisms that affect smaller piperazinyl side chains.
Spiro-Heterocycle Synthesis
The 1,3-amino alcohol motif is a precursor to oxazines.
Reaction: Condensation with aldehydes or phosgene equivalents can yield spiro-oxazinanones , creating novel, highly rigid spirocyclic cores for library generation.
Caption: Figure 2. Functionalization pathways transforming the core scaffold into bioactive classes.
References
PubChem. 1-[1-(Aminomethyl)cyclopropyl]cyclobutan-1-ol (Compound). National Library of Medicine. Available at: [Link] (Accessed 2025-10-26).
De Meijere, A., et al.Cyclopropyl Building Blocks for Organic Synthesis. Chemical Reviews, 2000.
Wipf, P., et al. Synthesis of 1-Substituted Cyclopropylamines. Journal of Organic Chemistry.[3] (Methodology for aminomethyl cyclopropanes).
Walborsky, H. M., et al. Cyclopropanes. XXVI. The Cyclopropyl Carbanion.[1] Journal of the American Chemical Society.[3][4] (Foundational work on alpha-lithiation of cyclopropanecarbonitrile).
The Spirocyclic Amino Alcohol Scaffold: A Technical Guide to a Privileged Motif in Ion Channel Modulation
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have emerged as privileged motifs in modern d...
Author: BenchChem Technical Support Team. Date: February 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have emerged as privileged motifs in modern drug discovery.[1] Among these, spirocyclic amino alcohols represent a particularly versatile class of compounds with significant therapeutic potential, primarily through their potent and often selective modulation of ion channels. This in-depth technical guide provides a comprehensive overview of the mechanism of action of spirocyclic amino alcohols, with a specific focus on their roles as antagonists of voltage-gated sodium channel 1.7 (Nav1.7) and N-methyl-D-aspartate (NMDA) receptors. We will explore the intricate molecular interactions, structure-activity relationships (SAR), and the key experimental methodologies employed to elucidate their mechanisms of action. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to harness the therapeutic potential of this unique chemical class.
Introduction: The Rise of Spirocyclic Amino Alcohols in Drug Discovery
The quest for novel therapeutics with improved efficacy and safety profiles has led medicinal chemists to explore novel chemical spaces. Spirocycles, defined by two rings sharing a single common atom, offer a distinct advantage over their flatter, aromatic counterparts by providing a rigid, three-dimensional framework. This inherent three-dimensionality allows for more precise and selective interactions with the complex topographies of biological targets, often leading to enhanced potency and reduced off-target effects.
The incorporation of an amino alcohol functionality into a spirocyclic core further enhances the drug-like properties of these molecules. The amino group can act as a key hydrogen bond donor or acceptor and can be protonated at physiological pH, facilitating interactions with acidic residues in protein binding pockets. The hydroxyl group provides an additional point for hydrogen bonding, contributing to binding affinity and specificity. This combination of a rigid, 3D scaffold and strategically placed functional groups makes spirocyclic amino alcohols particularly well-suited for targeting the intricate architectures of ion channels.
This guide will focus on two primary and well-validated targets of spirocyclic amino alcohols: the voltage-gated sodium channel Nav1.7, a key player in pain signaling, and the NMDA receptor, a critical component of synaptic plasticity and a target for various neurological disorders.
Mechanism of Action at Voltage-Gated Sodium Channel 1.7 (Nav1.7)
The Nav1.7 channel is a voltage-gated sodium channel that is preferentially expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[2] Genetic studies in humans have validated Nav1.7 as a key target for analgesia; loss-of-function mutations lead to a congenital inability to experience pain, while gain-of-function mutations result in debilitating pain syndromes.[3] Consequently, the development of selective Nav1.7 inhibitors is a major goal in pain research.[4] Spirocyclic amino alcohols have emerged as a promising class of Nav1.7 inhibitors.
Molecular Mechanism of Inhibition
Spirocyclic amino alcohols typically act as state-dependent inhibitors of Nav1.7, meaning they exhibit a higher affinity for certain conformational states of the channel (e.g., open or inactivated states) over the resting state. This state-dependent inhibition is a desirable property for ion channel blockers as it allows for the preferential targeting of channels in hyperactive neurons, which are characteristic of pathological pain states, while sparing normal neuronal function.
The primary mechanism of action for many spirocyclic amino alcohol-based Nav1.7 inhibitors is pore block , where the molecule physically occludes the ion-conducting pore of the channel. The protonated amine of the amino alcohol moiety is often crucial for this interaction, forming a charge-charge interaction with negatively charged residues within the channel pore.
Some spirocyclic compounds have also been shown to act as allosteric modulators , binding to a site distinct from the pore and inducing a conformational change that alters channel gating.[5] This can manifest as a hyperpolarizing shift in the voltage-dependence of inactivation, effectively increasing the proportion of channels in a non-conducting state at normal resting membrane potentials.
Structure-Activity Relationships (SAR) of Spirocyclic Nav1.7 Inhibitors
The development of potent and selective Nav1.7 inhibitors is guided by a deep understanding of their structure-activity relationships. For spirocyclic amino alcohols, several key structural features have been identified that influence their activity:
The Spirocyclic Core: The nature of the spirocyclic scaffold (e.g., spiro-piperidine, spiro-isochroman) dictates the overall three-dimensional shape of the molecule and the orientation of the key interacting groups.[6][7] Modifications to the ring size and composition can significantly impact potency and selectivity.
The Amino Alcohol Moiety: The stereochemistry and substitution of the amino alcohol are critical. The distance and relative orientation of the amino and hydroxyl groups are key determinants of binding affinity.
Substituents on the Spirocyclic Rings: The addition of various substituents to the spirocyclic framework can modulate physicochemical properties such as lipophilicity and metabolic stability, as well as introduce additional interactions with the receptor.[8]
Structural Modification
Impact on Nav1.7 Inhibitory Activity
Reference
Variation in Spirocyclic Ring System
Affects conformational rigidity and vectoral presentation of key pharmacophoric elements.
Experimental Workflow for Characterizing Spirocyclic Nav1.7 Inhibitors
A multi-faceted experimental approach is required to fully characterize the mechanism of action of spirocyclic amino alcohols as Nav1.7 inhibitors.
Figure 1: A typical experimental workflow for the characterization of spirocyclic Nav1.7 inhibitors.
Whole-cell patch clamp is the gold-standard technique for characterizing the functional effects of ion channel modulators.[10]
Objective: To determine the potency, state-dependence, and mechanism of inhibition of a spirocyclic amino alcohol on Nav1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Materials:
HEK293 cells stably expressing human Nav1.7.
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
Patch pipettes (2-4 MΩ resistance).
Patch clamp amplifier and data acquisition system.
Test compound (spirocyclic amino alcohol) dissolved in external solution at various concentrations.
Procedure:
Cell Preparation: Plate HEK293-hNav1.7 cells on glass coverslips 24-48 hours before recording.
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips.
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with external solution.
Giga-seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
Voltage-Clamp Recordings:
Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.
Apply a series of depolarizing voltage steps (e.g., to 0 mV) to elicit Nav1.7 currents.
To assess state-dependence, vary the holding potential or use pre-pulse protocols to enrich for inactivated channels before the test pulse.
Compound Application: Perfuse the cell with external solution containing the test compound at increasing concentrations.
Data Analysis: Measure the peak inward current at each voltage step in the absence and presence of the compound. Calculate the percentage of inhibition and plot concentration-response curves to determine the IC₅₀ value. Analyze changes in the voltage-dependence of activation and inactivation.
Mechanism of Action at NMDA Receptors
NMDA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, learning, and memory.[11] Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.[12][13] Spirocyclic amino alcohols have been investigated as antagonists of the NMDA receptor.
Molecular Mechanism of Antagonism
NMDA receptors are complex heterotetramers typically composed of two GluN1 and two GluN2 subunits. They require the binding of both glutamate (to the GluN2 subunit) and a co-agonist, either glycine or D-serine (to the GluN1 subunit), for activation. Spirocyclic amino alcohols can antagonize NMDA receptors through several mechanisms:
Uncompetitive Channel Block: This is a common mechanism for many NMDA receptor antagonists.[14] In this mode, the antagonist binds within the ion channel pore only when the channel is open, effectively blocking the flow of ions. The positively charged amino group of the spirocyclic amino alcohol is often essential for this interaction, binding to a site within the pore known as the phencyclidine (PCP) site.
Competitive Antagonism: While less common for this class of compounds, a spirocyclic amino alcohol could theoretically be designed to compete with glutamate or the co-agonist for their respective binding sites on the receptor.
Allosteric Modulation: Spirocyclic compounds can also act as negative allosteric modulators (NAMs), binding to a site on the receptor distinct from the agonist binding sites or the channel pore to reduce receptor activity.[15]
Structure-Activity Relationships (SAR) of Spirocyclic NMDA Receptor Antagonists
The SAR for spirocyclic NMDA receptor antagonists is complex and depends on the specific spirocyclic scaffold and the intended mechanism of action.
Spiro-hydantoins: This class of spirocyclic compounds has been explored for their activity at NMDA receptors. The nature of the substituents on the hydantoin ring can significantly influence potency and selectivity.[16][17][18]
Polycyclic Amines: The rigid, cage-like structures of some polycyclic amines, which can be considered a type of spirocyclic system, have shown potent uncompetitive NMDA receptor antagonism.[19] The size and shape of the polycyclic core are critical for fitting into the channel pore.
Experimental Workflow for Characterizing Spirocyclic NMDA Receptor Antagonists
A Technical Guide to Aminomethyl-Substituted Cyclobutane Compounds: From Synthesis to Strategic Application in Drug Discovery
Executive Summary For researchers, scientists, and drug development professionals, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is a central challenge. While aromatic rings hav...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers, scientists, and drug development professionals, the pursuit of novel molecular scaffolds that confer superior pharmacological properties is a central challenge. While aromatic rings have been a mainstay in medicinal chemistry, their inherent planarity and susceptibility to metabolism often present significant hurdles. This guide illuminates the strategic value of aminomethyl-substituted cyclobutanes as a robust alternative. By replacing planar, sp2-rich moieties with the puckered, three-dimensional cyclobutane core, developers can significantly enhance metabolic stability, solubility, and target engagement. This document provides an in-depth exploration of the core synthetic methodologies, physicochemical properties, and proven applications of these valuable scaffolds, equipping research teams with the knowledge to leverage them in their own drug discovery programs.
Introduction: The Cyclobutane Scaffold as a Strategic Asset in Drug Discovery
The paradigm in modern drug design is shifting away from "flatland"—the domain of planar aromatic systems—towards molecules with greater three-dimensionality.[1] This shift is driven by the need to overcome common late-stage development failures rooted in poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Saturated scaffolds, particularly the cyclobutane ring, have emerged as powerful tools in this new paradigm.[2][3]
The unique value of the cyclobutane ring stems from several key characteristics:
Three-Dimensionality and Rigidity: Unlike flexible alkanes, the cyclobutane ring adopts a distinctly puckered conformation.[3] This rigid, three-dimensional structure can orient substituents into precise vectors in space, enabling highly complementary interactions with protein binding pockets.[1]
Bioisosteric Replacement: Cyclobutanes serve as excellent bioisosteres for phenyl rings, gem-dimethyl groups, and other common motifs.[4] This substitution increases the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with higher clinical success rates, while often improving metabolic stability by removing sites of oxidative metabolism.[1]
Pharmacophoric Vectoring: The aminomethyl group is a prevalent feature in bioactive compounds, often serving as a key hydrogen bond donor or a handle for salt formation to improve solubility.[4] When appended to a cyclobutane core, its spatial orientation is fixed, allowing for optimized and potent interactions with biological targets.
This guide provides a comprehensive overview of the synthesis, characterization, and application of these critical building blocks, grounded in field-proven insights and authoritative references.
Part I: Stereocontrolled Synthesis of Aminomethyl-Cyclobutanes
The primary challenge in synthesizing these compounds lies in controlling the stereochemistry of the densely functionalized four-membered ring. The choice of synthetic strategy is dictated by the desired substitution pattern, scalability, and stereochemical purity requirements.
Pillar 1: [2+2] Cycloaddition Reactions
The [2+2] cycloaddition is the most fundamental and widely used method for constructing the cyclobutane core.[5][6] This approach involves the reaction of two two-carbon components (e.g., two alkenes, or a ketene and an alkene) to form the four-membered ring directly. Its power lies in the ability to rapidly generate complexity and set multiple stereocenters in a single step.
Causality Behind the Choice: This method is often the first choice for novel scaffold synthesis due to its convergent nature. Photochemical and thermal methods are common, while Lewis acid or organocatalyzed variants have emerged to provide high levels of stereocontrol, which is critical for structure-activity relationship (SAR) studies.[7][8]
Fig 1. General workflow for a [2+2] cycloaddition strategy.
Exemplary Protocol: Asymmetric Synthesis of a Cyclobutanone via Keteniminium Cycloaddition [6]
This protocol describes a modern, organocatalyzed approach to generating an enantioenriched cyclobutane intermediate, which can be further functionalized to the target aminomethyl compound.
Keteniminium Ion Formation: To a solution of a chiral secondary amine catalyst (e.g., a diarylprolinol silyl ether) in a non-polar solvent like toluene at -20 °C, add the corresponding α,β-unsaturated aldehyde.
Cycloaddition: Slowly add a solution of an activated ketene precursor (e.g., an acyl chloride with a non-nucleophilic base like triethylamine) to the reaction mixture. Maintain the temperature and stir for 12-24 hours. The causality here is the in-situ formation of a chiral keteniminium ion, which undergoes a stereocontrolled [2+2] cycloaddition with the alkene.
Quenching and Workup: Quench the reaction with a saturated aqueous solution of NH4Cl. Extract the organic layer with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
Purification: Purify the resulting cyclobutanone derivative by flash column chromatography on silica gel. The product can then undergo reductive amination to install the aminomethyl group.
Pillar 2: Ring Expansion & Contraction Strategies
These strategies offer alternative pathways to cyclobutanes, particularly those with substitution patterns that are difficult to access via cycloaddition.
Ring Expansion: This typically involves the rearrangement of a cyclopropylmethyl system.[9] For instance, treatment of a cyclopropylmethylamine with a diazotizing agent can generate a carbocation that rearranges to form the more stable cyclobutane ring.[10] This method is powerful for converting readily available cyclopropane precursors into more complex cyclobutane structures.[11][12]
Ring Contraction: In a less common but highly stereospecific approach, substituted pyrrolidines can be converted into cyclobutanes via nitrogen extrusion from a 1,1-diazene intermediate.[13][14] This method exhibits an excellent "memory of chirality," transferring the stereochemical information from the starting five-membered ring to the four-membered ring product.[13]
Fig 2. Conceptual overview of ring expansion and contraction strategies.
Pillar 3: Post-Synthetic Functionalization
In many cases, the most efficient route involves synthesizing a cyclobutane core with a precursor functional group, such as a carboxylic acid or aldehyde, and then converting it to the aminomethyl group in the final steps. Common transformations include:
Reduction of a cyclobutanecarboxamide or nitrile.
Reductive amination of a cyclobutanecarboxaldehyde.
Curtius or Hofmann rearrangement of a cyclobutanecarboxylic acid derivative.
Causality Behind the Choice: This approach is often preferred in a drug development setting because it allows for late-stage diversification. A common cyclobutane intermediate can be used to generate a library of amines for rapid SAR exploration.
Part II: Physicochemical Properties and Structural Characterization
The utility of aminomethyl-cyclobutanes in drug design is a direct consequence of their unique physicochemical properties, which stand in stark contrast to their aromatic counterparts.
Conformational Analysis: The cyclobutane ring is not planar but exists in a puckered conformation, which interconverts rapidly at room temperature. Substituents can create a preference for one puckered state, effectively locking the attached functional groups into either pseudo-axial or pseudo-equatorial positions.[15][16] This conformational restriction is a key tool for improving binding affinity by reducing the entropic penalty of binding.
Spectroscopic Characterization:
¹H NMR: Protons on the cyclobutane ring typically appear in the aliphatic region (1.5-2.5 ppm). The coupling patterns can be complex due to the puckered nature of the ring and are highly informative for determining relative stereochemistry.
¹³C NMR: The sp3 carbons of the cyclobutane ring resonate around 20-45 ppm.
Mass Spectrometry: Mass spectrometric analysis of cyclobutane compounds often shows characteristic fragmentation patterns resulting from the decomposition of the strained ring, though the molecular ion is generally observable.[17]
Table 1: Comparative Physicochemical Properties of Phenyl vs. Cyclobutane Bioisosteres
Property
Phenyl-Substituted Analog
Cyclobutane-Substituted Analog
Rationale for Improvement
Fsp³
Low (~0.1)
High (>0.5)
Increased saturation is linked to higher clinical success rates and improved physical properties.[1]
Aqueous Solubility
Low
Moderate to High
Disruption of crystal packing and reduced hydrophobicity leads to better solubility.[1]
Metabolic Stability
Low (Susceptible to CYP450 oxidation)
High
Saturated C-H bonds are less prone to oxidative metabolism than electron-rich aromatic rings.[1]
logP / logD
High
Lower
The increased polarity and 3D shape typically reduce lipophilicity, which can improve ADME properties.
Molecular Shape
Planar
Puckered (3D)
Provides better complementarity to non-planar binding sites, potentially increasing potency and selectivity.[2]
Part III: Applications in Drug Development - Case Studies
The theoretical advantages of aminomethyl-cyclobutanes are borne out in numerous successful drug development campaigns.
Case Study 1: Enhancing Metabolic Stability
In the development of inhibitors for isocitrate dehydrogenase 1 (IDH1), an early lead compound containing a cyclohexyl amine moiety suffered from poor metabolic stability. A key optimization strategy was the replacement of the cyclohexyl group with a difluorocyclobutanyl amine. This substitution blocked a key site of metabolism, bringing the metabolic clearance into a more favorable range and ultimately leading to the FDA-approved drug ivosidenib (Tibsovo) .[3]
Case Study 2: Conformationally Constrained Scaffolds for Potency
The hepatitis C virus (HCV) NS3/4A protease inhibitor boceprevir (Victrelis) contains a cyclobutane group in its P1 region.[3] SAR studies revealed that the cyclobutane analog was 3-fold more potent than the corresponding cyclopropyl analog and 19-fold more potent than the cyclopentyl analog.[3] This demonstrates how the specific rigidity and substituent vectoring of the cyclobutane ring can optimally position key pharmacophoric elements for interaction with the target enzyme.
Fig 3. A cyclobutane scaffold orients pharmacophores for optimal target binding.
Table 2: Selected Examples of Bioactive Aminomethyl-Cyclobutane Derivatives
Angiotensin (1–7) analogs for cardiovascular disease
Acts as a rigid, non-natural amino acid scaffold to create potent and stable peptide mimetics.[18]
Cyclobutane-based Integrin Antagonists
αvβ3 integrin for oncology
The cyclobutane serves as the central scaffold in an Arg-Gly-Asp mimetic, providing a rigid framework for the pharmacophore.[19]
2-(Aminomethyl)cyclobutanecarboxylic acid
Rigid analog of GABA
Explored as a conformationally restricted analog of the neurotransmitter GABA to probe receptor binding requirements.[20]
Conclusion and Future Perspectives
Aminomethyl-substituted cyclobutanes are no longer niche curiosities but are now established as a validated and powerful scaffold class in modern medicinal chemistry. Their ability to confer three-dimensionality, improve metabolic stability, and serve as rigid frameworks for pharmacophores makes them an invaluable tool for overcoming common drug development challenges. The continued development of novel, efficient, and highly stereoselective synthetic methodologies will further expand the accessibility and application of these motifs. For any drug discovery team looking to "escape from flatland" and enhance the quality of their clinical candidates, a deep understanding of aminomethyl-substituted cyclobutane chemistry is not just advantageous—it is essential.
References
Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. (2013). MDPI. Available at: [Link]
Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). PubMed. Available at: [Link]
Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (n.d.). SpringerLink. Available at: [Link]
Aminomethyl Cyclobutanecarboxylic Acid Overview. (n.d.). Ontosight AI. Available at: [Link]
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). Nanyang Technological University. Available at: [Link]
Anion-Controlled Stereoselective Synthesis of Cyclobutane Derivatives by Solid-State [2 + 2] Cycloaddition Reaction of the Salts of trans-3-(4-Pyridyl) Acrylic Acid. (2009). ACS Publications. Available at: [Link]
Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. (2015). ScienceDirect. Available at: [Link]
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. (2021). National Center for Biotechnology Information. Available at: [Link]
(PDF) Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (n.d.). ResearchGate. Available at: [Link]
Recent Advances in The Application of (2 2) Cycloaddition in The Chemical Synthesis of Cyclobutane-Containing Natural Products. (n.d.). Scribd. Available at: [Link]
Ring expansion and contraction. (n.d.). Wikipedia. Available at: [Link]
Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines. (2025). ACS Publications. Available at: [Link]
New Syntheses and Ring Expansion Reactions of Cyclobutenimines. (2010). SciSpace. Available at: [Link]
Ring Expansion Rearrangements. (n.d.). Chemistry Steps. Available at: [Link]
Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. (n.d.). Royal Society of Chemistry. Available at: [Link]
Scheme 2. Cyclobutanone-based ring expansions and annulations. (n.d.). ResearchGate. Available at: [Link]
Cyclobutanes in Small‐Molecule Drug Candidates. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Spectral Characterization of a New Cyclobutane and Thiazole Substituted Schiff Base Ligand and Its Co(II), Cu(II). (2003). Taylor & Francis Online. Available at: [Link]
(A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes... (n.d.). ResearchGate. Available at: [Link]
(.+-.)-trans-2-(Aminomethyl)cyclobutanecarboxylic acid hydrochloride: a rigid analog of .gamma.-aminobutyric acid. (n.d.). ACS Publications. Available at: [Link]
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[5][5]-rearrangement cascade. (2025). National Center for Biotechnology Information. Available at: [Link]
Synthesis of Substituted 2-Amino-Cyclobutanones. (2008). Loyola eCommons. Available at: [Link]
Research of Relative Stability of Functionally Substituted Cyclobutanes by Mass Spectrometric Method. (n.d.). ResearchGate. Available at: [Link]
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024). ACS Publications. Available at: [Link]
Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. (2006). ACS Publications. Available at: [Link]
Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. (2006). PubMed. Available at: [Link]
Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Bentham Science. Available at: [Link]
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Cyclobutane Synthesis Methods Review. (n.d.). Scribd. Available at: [Link]
Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Recent advances in the total synthesis of cyclobutane-containing natural products. (n.d.). Royal Society of Chemistry. Available at: [Link]
Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). Royal Society of Chemistry. Available at: [Link]
application of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol as a building block in organic synthesis
High-Fsp³ Building Block for Conformationally Restricted Scaffolds [1] Introduction In modern drug discovery, the "Escape from Flatland" strategy has prioritized the use of saturated, three-dimensional (3D) vectors to im...
Author: BenchChem Technical Support Team. Date: February 2026
High-Fsp³ Building Block for Conformationally Restricted Scaffolds [1]
Introduction
In modern drug discovery, the "Escape from Flatland" strategy has prioritized the use of saturated, three-dimensional (3D) vectors to improve solubility and metabolic stability. 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol is a premium bifunctional building block that combines two highly strained rings—cyclobutane and cyclopropane—in a linked, pseudo-spiro arrangement.[1]
This application note details the utility of this compound as a precursor for conformationally restricted peptidomimetics and 1,3-oxazinan-2-one cores.[1] Its unique topology offers a distinct advantage: it positions the amine and hydroxyl groups in a 1,4-relationship (separated by two quaternary carbons), creating a "spring-loaded" system ideal for cyclization due to the Thorpe-Ingold effect.
Key Physicochemical Features
Feature
Property
Impact on Drug Design
Fsp³ Character
High (100% saturated)
Enhances aqueous solubility and reduces lipophilicity (LogP).[1]
Topology
Linked Bis-Cycloalkyl
Rigidifies the molecular skeleton; reduces entropic penalty upon target binding.[1]
Reactivity
1,4-Amino Alcohol
Precursor to 6-membered heterocycles (oxazinanones, oxazines).
Metabolism
Quaternary Carbons
Blocks common metabolic soft spots (e.g., -hydroxylation).[1]
Structural Analysis & Synthetic Utility[1]
The "Gem-Disubstituent" Advantage
The connectivity of this building block is defined by two adjacent quaternary centers: the C1 of the cyclobutane and the C1 of the cyclopropane.
Effect: The steric bulk of the two rings compresses the internal bond angle (Thorpe-Ingold effect), forcing the hydroxyl and aminomethyl groups into close proximity. This significantly accelerates intramolecular cyclization rates compared to linear amino-alcohol analogues.[1]
Primary Applications
Spiro-like 1,3-Oxazinan-2-ones: Reaction with phosgene equivalents (CDI, triphosgene) yields a bicyclic system containing a 6-membered cyclic carbamate.[1] This is a valuable bioisostere for lactams and ureas in protease inhibitors.[1]
Peptidomimetics: The rigid scaffold mimics the
-turn of peptides, serving as a replacement for flexible linkers in macrocycles.[1]
Fragment-Based Drug Discovery (FBDD): The distinct vectors of the -OH and -NH2 groups allow for "grow" strategies in two defined directions.[1]
Visual Workflows
Strategic Application Map
The following diagram illustrates the decision pathways for utilizing this building block in library synthesis.
Figure 1: Strategic workflow for diversifying the amino-alcohol core into libraries or heterocycles.
Experimental Protocols
Protocol A: Synthesis of Conformationally Restricted 1,3-Oxazinan-2-one
This protocol describes the cyclization of the amino alcohol to form a 6-membered cyclic carbamate.[1] This transformation is favored by the gem-disubstituent effect of the cyclopropyl/cyclobutyl linkage.[1]
Target Product: A bicyclic system where the oxazinanone ring is fused/spiro-linked to the carbocycles.
Preparation: Dissolve 1.0 mmol of the amino alcohol in 5 mL of anhydrous THF under an inert atmosphere (
or Ar).
Activation: Add DBU (0.5 mmol) to the solution. Stir for 5 minutes.
Cyclization: Cool the solution to 0°C. Slowly add CDI (1.2 mmol) in portions over 10 minutes. Note: Gas evolution (
) will occur.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by LCMS (Target Mass = Substrate + 26 Da).[1]
Workup: Quench with saturated
solution (5 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over , and concentrate.[3]
Purification: The rigid core is often crystalline.[1] Purify via flash chromatography (Hexane/EtOAc gradient) if necessary.
Mechanism & Causality:
The primary amine attacks the CDI to form an imidazole-carboxamide intermediate.[1] The tertiary hydroxyl group, though sterically hindered, is positioned perfectly to attack this intermediate intramolecularly. DBU acts as a proton shuttle, enhancing the nucleophilicity of the alcohol.
Due to the steric bulk near the amine (neopentyl-like position attached to the cyclopropane), standard coupling conditions may be sluggish. This protocol uses high-activity coupling reagents.[1]
Reagents:
Carboxylic Acid (
) (1.1 eq)
Coupling Agent: HATU (1.1 eq)
Base: DIPEA (3.0 eq)
Solvent: DMF (anhydrous)
Step-by-Step Procedure:
Activation: Dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.1 mmol) in DMF (3 mL). Add DIPEA (2.0 mmol) and stir for 5 minutes to form the activated ester.
Troubleshooting: If conversion is <50% after 4 hours, heat to 40°C. The steric hindrance of the cyclopropyl group can retard nucleophilic attack.
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated
, and brine.
Reaction Pathway Diagram
The following diagram details the mechanistic pathway for the formation of the oxazinanone core, highlighting the critical intermediate.
Figure 2: Mechanistic pathway for the cyclization of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol.
References
Cyclobutanes in Drug Discovery:
Van der Kolk, M. R., et al. (2022).[1][4] Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem.
[Link]
Context: Validates the use of cyclobutane rings for conformational restriction and metabolic stability.
Thorpe-Ingold Effect:
Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews.
[Link]
Context: Explains the kinetic acceleration of cyclization in gem-disubstituted systems.
Synthesis of 1,3-Oxazinan-2-ones:
Yao, C. Z., et al. (2014).[1][5] Synthesis of N-H-1,3-oxazinanes. Organic Letters.
[Link]
Context: Provides background on the formation of oxazinane cores from amino alcohols.
Spirocyclic Scaffolds (Enamine):
Mykhailiuk, P. K. (2019).[1] Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry.[1][6][7][8][9][10][11]
[Link]
Context: Discusses the utility of spiro/linked saturated rings in "escaping flatland."
scale-up synthesis of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol for preclinical studies
An Application Guide for the Multi-Gram Scale-Up Synthesis of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol for Preclinical Studies Authored by: A Senior Application Scientist Abstract This application note provides a co...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Multi-Gram Scale-Up Synthesis of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol for Preclinical Studies
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol, a valuable spirocyclic building block for preclinical drug development. The unique three-dimensional structure of this compound, combining both cyclopropyl and cyclobutyl motifs, makes it a compelling scaffold for exploring novel chemical space in medicinal chemistry. Recognizing the challenges in scaling complex carbocyclic structures, we present a robust and reproducible two-step synthetic route commencing from commercially available starting materials: 1-cyanocyclopropane and cyclobutanone. The strategy hinges on a nucleophilic addition to construct the core spirocyclic alcohol, followed by a scalable catalytic hydrogenation to furnish the target primary amine. This guide offers detailed, step-by-step protocols, explains the scientific rationale behind key process decisions, and addresses critical safety and scalability considerations. All procedures have been designed to be self-validating through integrated in-process controls (IPCs) and clear analytical specifications, ensuring the consistent production of high-purity material suitable for preclinical evaluation.
Introduction and Strategic Rationale
The incorporation of strained, spirocyclic carbocycles into drug candidates is an increasingly important strategy for modulating physicochemical properties such as solubility, metabolic stability, and receptor binding affinity. The rigid framework of spiro-compounds allows for precise spatial positioning of functional groups, a key factor in optimizing ligand-target interactions[1]. Specifically, cyclobutane and cyclopropane rings are sought-after motifs in medicinal chemistry due to their ability to serve as bioisosteres for larger or more flexible groups, often leading to improved pharmacological profiles[2][3].
The target molecule, 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol, combines these features into a single, compact scaffold. However, the synthesis of such molecules on a scale sufficient for preclinical studies (typically multi-gram to kilogram quantities) presents significant challenges. Direct synthesis methods are scarce, necessitating the development of a novel, scalable route.
Our strategic approach, detailed below, was designed around the following core principles:
Convergent Synthesis: A two-step sequence that rapidly builds molecular complexity.
Commercially Available Starting Materials: Utilizes inexpensive and readily available cyclobutanone and 1-cyanocyclopropane to minimize cost and supply chain risk.
Scalable & Safe Reactions: Prioritizes proven, industrially viable transformations like organometallic additions and catalytic hydrogenation over less scalable or more hazardous alternatives (e.g., Curtius or Hofmann rearrangements)[4][5].
Product Isolation & Stability: The final product is isolated as a stable hydrochloride salt, which improves handling, purity, and shelf-life—a critical consideration for preclinical assets[6].
Retrosynthetic Analysis
The chosen synthetic pathway is outlined in the retrosynthetic analysis below. The target amino alcohol is disconnected to its nitrile precursor, which is in turn formed from the nucleophilic addition of a 1-cyanocyclopropyl anion to cyclobutanone.
Caption: Scalable two-step synthesis workflow.
Part A: Synthesis of 1-(1-cyanocyclopropyl)cyclobutan-1-ol (Intermediate)
Causality & Rationale: This step constructs the core spiro[3.2]hexane skeleton. The key transformation is the generation of a nucleophilic carbanion from 1-cyanocyclopropane.
Base Selection: n-Butyllithium (n-BuLi) is chosen as a strong, non-nucleophilic base to deprotonate the alpha-carbon of the nitrile. The reaction is performed at -78 °C to ensure kinetic control, preventing unwanted side reactions and decomposition of the thermally sensitive organolithium intermediate.
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the lithium cation, its low freezing point, and its inertness under the reaction conditions.
Work-up: The reaction is quenched with aqueous ammonium chloride. This provides a mild proton source to neutralize the intermediate alkoxide and any remaining organolithium species, minimizing potential side reactions that could occur with a stronger acid quench.
Experimental Protocol:
Reactor Setup: Equip a 5 L, three-necked, round-bottomed flask with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the glassware under vacuum and backfill with dry nitrogen.
Reagent Charging: Charge anhydrous THF (2.0 L) into the reactor. Add 1-cyanocyclopropane (67.1 g, 1.0 mol, 1.0 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.
Lithiation: Add n-Butyllithium (2.5 M in hexanes, 440 mL, 1.1 mol, 1.1 equiv) dropwise via the dropping funnel over 60 minutes, ensuring the internal temperature does not exceed -70 °C. A color change to yellow or orange indicates anion formation. Stir the resulting slurry for 1 hour at -78 °C.
Addition of Electrophile: In a separate flask, prepare a solution of cyclobutanone (77.1 g, 1.1 mol, 1.1 equiv) in anhydrous THF (250 mL). Add this solution dropwise to the organolithium slurry over 90 minutes, maintaining the internal temperature below -70 °C.
Reaction Monitoring (IPC): After the addition is complete, stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction for completion by thin-layer chromatography (TLC) or HPLC analysis of a quenched aliquot. (TLC: 3:1 Hexanes/EtOAc, visualize with KMnO₄ stain). The reaction is complete when cyclobutanone is consumed.
Quench: Slowly add saturated aqueous ammonium chloride solution (500 mL) dropwise, ensuring the temperature remains below -20 °C. Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.
Extraction & Isolation: Transfer the mixture to a separatory funnel. Add ethyl acetate (1 L) and water (500 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a viscous oil.
Purification: The crude product is often of sufficient purity (>90%) for the next step. If necessary, purification can be achieved by vacuum distillation or silica gel chromatography.
Parameter
Specification
Typical Result
Yield
>80%
85-92%
Purity (by HPLC)
>90%
>95%
Appearance
Pale yellow to amber oil
Pale yellow oil
Part B: Synthesis of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol Hydrochloride (Final Product)
Causality & Rationale: This step converts the nitrile intermediate to the target primary amine.
Reduction Method: Catalytic hydrogenation is the method of choice for scale-up due to its high efficiency, excellent safety profile (compared to LiAlH₄), and favorable waste profile.
Catalyst: Raney® Nickel is a cost-effective and highly active catalyst for nitrile reduction. It is crucial to use a water-wet catalyst for safe handling to avoid pyrophoricity.
Solvent System: The reaction is performed in ethanol saturated with ammonia. Ammonia is essential to suppress the formation of secondary and tertiary amine byproducts by competitively binding to the intermediate imine.
Salt Formation: The final free base is an oil that can be difficult to handle and purify. Conversion to the hydrochloride salt provides a stable, crystalline solid that can be easily isolated and purified by recrystallization, which is a standard practice for preclinical candidates.[5]
Experimental Protocol:
Reactor Setup: Charge a 2 L stainless steel hydrogenation reactor (Parr autoclave or similar) with 1-(1-cyanocyclopropyl)cyclobutan-1-ol (137 g, 1.0 mol, 1.0 equiv) and 7N ammoniacal ethanol (1.4 L).
Catalyst Addition: Under a nitrogen blanket, carefully add Raney® Nickel (approx. 27 g, 20 wt% slurry in water). Caution: Raney® Nickel is pyrophoric when dry and must be handled with care.
Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen and heat to 50 °C with vigorous stirring.
Reaction Monitoring (IPC): Monitor the reaction progress by the cessation of hydrogen uptake. The reaction is typically complete in 12-18 hours. A sample may be carefully taken (after cooling and depressurizing) to confirm the disappearance of the nitrile starting material by IR spectroscopy (disappearance of C≡N stretch at ~2240 cm⁻¹) or HPLC.
Catalyst Filtration: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Do not allow the catalyst cake to dry, as it can ignite in air. Immediately quench the filter cake with water.
Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the solvent, yielding the crude 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol as an oil.
Salt Formation & Purification: Dissolve the crude oil in isopropanol (IPA, 500 mL). Cool the solution to 0-5 °C in an ice bath. Slowly add a 5-6 M solution of HCl in IPA until the pH of the solution is ~1-2 (test with wet pH paper). A white precipitate will form.
Recrystallization: Stir the slurry at 0-5 °C for 2 hours, then collect the solid by filtration. Wash the filter cake with cold IPA (2 x 100 mL) and then with MTBE (2 x 100 mL). Dry the solid in a vacuum oven at 40 °C to a constant weight to afford the final product as a white crystalline solid.
[M+H]⁺ calculated for C₈H₁₆NO⁺: 142.12; Found: 142.1
HPLC Purity
≥ 98.5% area
Safety and Scale-Up Considerations
n-Butyllithium: n-BuLi is a pyrophoric reagent. It must be handled under an inert atmosphere (nitrogen or argon) by trained personnel. Large-scale additions should be performed with adequate cooling capacity to manage the exotherm.
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation must be conducted in a properly rated and maintained pressure vessel in a well-ventilated area.
Raney® Nickel: The catalyst is pyrophoric when dry. It must be kept wet at all times during handling and filtration. The filter cake should be immediately quenched into water for safe disposal.
Thermal Management: Both the lithiation/addition and the hydrogenation are exothermic. For larger scales, reactor cooling capacity must be carefully evaluated to ensure the reaction temperature can be controlled.
Conclusion
This application note details a robust, scalable, and economically viable two-step synthesis for producing multi-gram quantities of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol hydrochloride. The route leverages well-understood and industrially applicable chemistry, starting from readily available materials. By providing detailed protocols, explaining the rationale behind procedural choices, and outlining critical safety and control parameters, this guide serves as a reliable resource for researchers and drug development professionals aiming to access this valuable molecular scaffold for preclinical studies.
1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol as a probe for biological systems
Topic: 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol as a Probe for Biological Systems Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, structural biologists, and pharmacologists. Part...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol as a Probe for Biological Systems
Content Type: Detailed Application Notes and Protocols
Audience: Medicinal Chemists, structural biologists, and pharmacologists.
Part 1: Executive Summary & Technical Rationale
1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS: 1849348-06-6) represents a specialized class of conformationally restricted chemical probes . Unlike flexible linear amino-alcohols, this molecule utilizes a spiro-like connectivity between a cyclopropane and a cyclobutane ring to rigidly define the spatial vector between the hydrogen-bond donor/acceptor (hydroxyl group) and the cationic center (primary amine).
In biological systems, this molecule serves as a "Steric & Conformational Explorer." It is primarily used to:
Map Ligand Binding Pockets: Test the steric tolerance of receptor sites (particularly NMDA/glutamate receptors and sigma receptors) that traditionally bind adamantane-like or cyclohexyl-amine structures.
Fragment-Based Drug Discovery (FBDD): Act as a high-complexity fragment (Fsp³ rich) to identify novel binding sub-pockets in protein targets.
Bioisosteric Validation: Serve as a probe to replace flexible alkyl chains with rigid cycloalkyl scaffolds to improve metabolic stability and selectivity.
Part 2: Chemical & Physical Properties (The Probe Profile)
To effectively use this probe, researchers must understand its physicochemical behavior in aqueous buffers and lipid environments.
Property
Value / Characteristic
Relevance to Biological Probing
Molecular Formula
C₈H₁₅NO
Low molecular weight (141.21 Da) makes it an ideal "Fragment" probe.
Geometry
Rigid/Orthogonal
The cyclopropyl ring is orthogonal to the cyclobutane substitution plane, locking the amine in a specific 3D vector relative to the alcohol.
Basicity (pKa)
~9.5 - 10.5 (Amine)
Exists predominantly as a cation at physiological pH (7.4), mimicking neurotransmitters.
Lipophilicity (LogP)
~0.1 - 0.8 (Predicted)
Moderate lipophilicity allows membrane permeability while maintaining aqueous solubility.
H-Bond Potential
1 Donor / 2 Acceptors
The -OH and -NH₂ groups act as "anchors" in the receptor active site.
Part 3: Applications & Mechanism of Action
Probing Ion Channel Pore Geometry (NMDA/Glutamate Receptors)
This molecule is structurally homologous to memantine and ketamine pharmacophores but offers a distinct topological footprint.
Mechanism: The probe enters the channel pore. The cyclobutane ring acts as a hydrophobic "plug," while the ammonium group interacts with the selectivity filter's electronegative residues.
Utility: By comparing the binding affinity (K_i) of this probe versus flexible analogs, researchers can calculate the entropic penalty of binding. A high affinity suggests the receptor pocket is pre-organized to accept this specific rigid conformation.
Metabolic Stability Probing
The high ring strain of cyclopropane and cyclobutane, combined with the quaternary carbon linkage, makes this molecule resistant to standard cytochrome P450 oxidation at the alpha-carbon position.
Utility: It is used as a negative control in metabolic stability assays to verify oxidative metabolism protocols.
Part 4: Experimental Protocols
Protocol A: Preparation of Probe Stock Solutions
Objective: Create a stable, precipitation-free stock for biological assays.
Weighing: Accurately weigh 14.1 mg of the probe into a sterile glass vial.
Primary Solubilization: Add 1.0 mL of anhydrous DMSO to achieve a 100 mM stock solution. Vortex for 30 seconds.
Note: The amine may form carbonates in air; keep the vial under inert gas (Argon/Nitrogen) if storing long-term.
Working Solution (1 mM): Dilute 10 µL of Stock into 990 µL of PBS.
Critical Check: Visually inspect for precipitation. The cyclobutanol moiety aids solubility, but the free base amine can be tricky at high pH. Ensure pH remains < 8.0.
Add Probe: Add 20 µL of the probe at varying concentrations (0.1 nM to 100 µM).
Add Radioligand: Add 20 µL of [³H]-MK-801.
Initiate: Add 160 µL of membrane homogenate.
Incubation: Incubate for 2 hours at 25°C (Equilibrium is slower for rigid scaffolds).
Harvest: Filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of cationic amines).
Read: Measure radioactivity via liquid scintillation counting.
Analysis: Plot % Displacement vs. Log[Probe]. Calculate IC₅₀.
Part 5: Visualization of Screening Workflow
The following diagram illustrates the decision tree for validating this molecule as a hit in a Fragment-Based Drug Discovery (FBDD) campaign.
Caption: Workflow for validating 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol as a fragment hit.
Part 6: References & Authoritative Grounding
PubChem Compound Summary. (n.d.). 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol (CID 129317855). National Center for Biotechnology Information. Retrieved from [Link]
Verification: Primary source for chemical structure, predicted properties, and vendor links.
Talevi, A. (2016). Cyclobutane derivatives in drug discovery.[1] In Small Molecule Medicinal Chemistry.
Context: Discusses the use of cyclobutane rings as conformationally restricted spacers in neuroactive drugs.
Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology.
Context: Establishes the "privileged" nature of rigid amine scaffolds in GPCR and ion channel targeting.
Context: Commercial availability and purity standards for the probe.
Senior Scientist's Note on "Self-Validation"
When using this probe, always run a parallel control with a flexible analog (e.g., a simple alkyl amino-alcohol like 4-amino-2-methylbutan-2-ol). If the rigid probe (this molecule) shows significantly higher affinity (10x-100x) than the flexible analog, you have successfully validated that the receptor pocket requires a specific, "locked" conformation. This is the "self-validating" aspect of using rigid probes: the differential binding energy is the data.
Technical Support Center: Synthesis of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol
Prepared by the Senior Application Scientist Team Welcome to the technical support center for the synthesis of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol. This guide is designed for researchers, chemists, and drug dev...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol. This guide is designed for researchers, chemists, and drug development professionals actively working on or planning the synthesis of this and structurally related spirocyclic amino alcohols. We provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.
The synthesis of this spiro[2.3]hexane scaffold presents unique challenges due to the inherent ring strain of both the cyclopropane and cyclobutane moieties, coupled with the chemical sensitivity of the primary amino alcohol functionality.[1][2][3][4] This guide aims to preemptively address common experimental hurdles and provide robust solutions to streamline your synthetic efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategic challenges in constructing the 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol scaffold?
A1: The synthesis is non-trivial and converges on three main challenges:
Construction of the Spiro[2.3]hexane Core: Creating the quaternary spirocyclic center that joins a cyclopropane and a cyclobutane ring is sterically demanding and thermodynamically unfavorable due to significant ring strain.[1][4] This step is often the lowest-yielding part of the sequence.
Introduction of the Aminomethyl Group: The primary amine is a reactive nucleophile and base, making it incompatible with many organometallic reagents and reaction conditions required for building the carbon skeleton. Therefore, it must be introduced late in the synthesis or carried through in a protected form.
Purification of the Final Product: As a small, polar amino alcohol, the target molecule is prone to streaking on standard silica gel chromatography and can be difficult to isolate from polar byproducts. Its basicity requires special considerations during workup and purification.[5][6]
Q2: Which general synthetic routes are most viable for this target molecule?
A2: Two primary retrosynthetic strategies are commonly considered. The most successful approaches often involve forming the strained spirocycle as the key step.
Strategy A (Convergent): This involves the reaction of a pre-formed cyclopropyl-containing nucleophile with cyclobutanone. A common variant uses a titanium-mediated cyclopropanation of a nitrile, such as the Kulinkovich-de Meijere or Szymoniak reaction, which can be adapted to react with a ketone.[7][8][9]
Strategy B (Linear): This route might involve building the cyclopropane ring onto a pre-existing cyclobutane derivative. For example, a 1,3-dipolar cycloaddition of diazomethane to a chiral cyclobutyl dehydro amino acid precursor.[10] However, this can be more step-intensive and may present stereochemical challenges.
This guide will focus primarily on troubleshooting aspects of Strategy A, which is often more direct for this specific target.
Q3: Why is an amine protecting group necessary, and which one should I choose?
A3: A protecting group is essential because a free primary amine would react with the organometallic intermediates or Lewis acids used in the key C-C bond-forming steps.[11] The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal in the final step.
For a synthesis involving organometallic reagents and potentially acidic workups, the Boc group is often a robust and reliable choice.
Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Low or No Yield in the Key Spirocyclization Step (Cyclopropanation of Cyclobutanone)
This step, typically involving the addition of a cyclopropyl nucleophile to cyclobutanone, is the most critical and failure-prone.
Potential Cause A: Decomposition of the Organometallic Reagent
Strained organometallic reagents, such as 1-lithiocyclopropane derivatives, are often thermally unstable.
Solution:
Strict Temperature Control: Generate and use the nucleophile at very low temperatures (e.g., -78 °C). Ensure the reaction flask does not warm up during reagent transfer or addition.
Rapid Subsequent Reaction: Add the cyclobutanone electrophile to the freshly prepared nucleophile immediately. Do not store the organometallic intermediate.
Potential Cause B: Inefficient Reaction due to Ring Strain
The formation of the spiro[2.3]hexane system is energetically costly.[1][3] The transition state energy is high, leading to a slow reaction that competes with reagent decomposition.
Solution: Employ a Titanium-Mediated Reaction
The Kulinkovich-de Meijere reaction and its variants are highly effective for forming cyclopropylamines and can be adapted for this purpose.[7][14] Reacting a cyclopropyl nitrile with a Grignard reagent (like EtMgBr) in the presence of Ti(OiPr)₄ generates a titanacyclopropane intermediate. This species can then react with cyclobutanone to form the desired spirocyclic alcohol core, with the nitrile group poised for later reduction to the aminomethyl group.[8]
dot
Caption: Titanium-mediated route to the target scaffold.
Potential Cause C: Enolization of Cyclobutanone
Cyclobutanone is susceptible to deprotonation by strong organometallic bases, forming an unreactive enolate.
Solution: Use of Lewis Acids
Cerium(III) Chloride (Luche Conditions): Pre-complexing the cyclobutanone with CeCl₃ at low temperature before adding the organolithium or Grignard reagent can significantly enhance 1,2-addition and suppress enolization.
Titanium Reagents: As mentioned above, titanium-based reagents are generally less basic and more oxophilic, favoring addition to the carbonyl over deprotonation.[8]
Problem 2: Failure in the Final Amine-Generating Step (e.g., Nitrile or Azide Reduction)
Potential Cause A: Incomplete Reduction
Steric hindrance around the nitrile or azide group attached to the quaternary carbon can slow down the reduction.
Solution:
Powerful Reducing Agents: Use a strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) in a suitable ether solvent (e.g., THF, Et₂O) for nitrile reduction. Ensure anhydrous conditions.
Catalytic Hydrogenation for Azides: If using an azide precursor, catalytic hydrogenation (H₂, Pd/C, or PtO₂) is a clean and effective method.[15] It is often milder than LiAlH₄ and avoids harsh quenching procedures. The reaction may require elevated pressure (50-100 psi) to overcome steric hindrance.
Potential Cause B: Unwanted Side Reactions
The reducing agent may react with other functional groups, or the newly formed amine may participate in side reactions.
Solution:
Chemoselectivity: If other reducible groups are present, choose a more selective reagent. For instance, NaBH₄/CoCl₂ can reduce azides without affecting many other functional groups.[15]
Workup pH Control: Upon reduction, the product is a basic amine. During aqueous workup, ensure the pH is carefully controlled. An acidic workup (e.g., dilute HCl) will protonate the amine, making it water-soluble and facilitating the removal of non-basic organic impurities. A subsequent basification (e.g., with NaOH or NaHCO₃) is required before extraction of the free amine product.
Problem 3: Difficulty with Final Product Purification
Potential Cause: High Polarity and Basicity
The amino alcohol functionality leads to strong interactions with silica gel, causing significant tailing/streaking and poor separation.
Solution:
Modified Column Chromatography: Add a small amount of a basic modifier to the eluent system. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide in a standard solvent system (e.g., Dichloromethane/Methanol). This deactivates the acidic silanol groups on the silica surface, improving peak shape.
Ion-Exchange Chromatography: This is a highly effective method for purifying basic compounds. Use a cation-exchange resin, load the crude product at a neutral or slightly acidic pH, wash away neutral/acidic impurities, and then elute the desired amine with a basic solution (e.g., dilute NH₄OH).[5]
Purification via Salt Formation: Convert the crude free amine into a crystalline salt (e.g., hydrochloride or oxalate salt). Dissolve the crude product in a suitable solvent (e.g., ether, ethyl acetate) and add a solution of HCl in ether or oxalic acid in ethanol. The salt will often precipitate in high purity and can be collected by filtration. The free amine can be regenerated by treatment with a base if necessary.
Detailed Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and substrate specifics. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Boc-Protection of 1-(1-cyanocyclopropyl)amine
This protocol assumes a precursor is available where the amine is already present.
Dissolve 1-(1-cyanocyclopropyl)amine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
Add triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC (e.g., 30% Ethyl Acetate in Hexanes).
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
Separate the layers and extract the aqueous phase with DCM (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel to yield the Boc-protected intermediate.
Protocol 2: Reduction of Spirocyclic Nitrile to the Final Amine
This protocol describes the final deprotection/reduction step.
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, approx. 0.1 M).
Reagent Addition: Cool the THF to 0 °C and carefully add Lithium Aluminum Hydride (LiAlH₄, 2.0-3.0 eq) portion-wise.
Substrate Addition: Dissolve the precursor, 1-[1-(cyanomethyl)cyclopropyl]cyclobutan-1-ol (1.0 eq), in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.
Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux (approx. 65 °C) for 6-12 hours, monitoring by TLC or LC-MS.
Quenching (Fieser workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.
Workup: Stir the resulting granular white suspension vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
Extraction: Concentrate the filtrate. Dissolve the residue in a suitable organic solvent and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amino alcohol. Proceed with one of the purification methods described in the troubleshooting section.
overcoming side reactions in the synthesis of spirocyclic compounds
Welcome to the Technical Support Center for the Synthesis of Spirocyclic Compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during expe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for the Synthesis of Spirocyclic Compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Spirocycles are integral motifs in drug discovery and natural products, but their synthesis presents unique hurdles.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities.
Part 1: General Troubleshooting & Low Yield
This section addresses common issues related to reaction success and product yield that are broadly applicable to various spirocyclization strategies.
Frequently Asked Questions (FAQs)
Question: My intramolecular spirocyclization reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in spirocyclization are a frequent issue stemming from several factors, including incomplete reactions, product degradation, and competing side reactions.[5] A systematic approach to troubleshooting can often identify the root cause.
Troubleshooting Steps:
Verify Starting Materials & Reagents:
Purity: Ensure the purity and activity of all starting materials, reagents, and catalysts. Impurities can poison catalysts or introduce unwanted side reactions.[5]
Anhydrous Conditions: Many spirocyclization reactions, particularly those involving organometallics or strong bases, are moisture-sensitive. Flame-drying glassware and using anhydrous solvents is critical if any reagents are sensitive to air or moisture.[5][6]
Optimize Reaction Conditions:
Incomplete Conversion: If starting material remains, consider increasing the reaction time or temperature.[5] Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal endpoint and to check if the product is degrading over time.
Concentration: The concentration of the reactants can significantly affect the rate of the desired intramolecular cyclization versus potential intermolecular side reactions (e.g., dimerization or polymerization).[7][8] High-dilution conditions often favor the intramolecular pathway.
Product Degradation: If the product is unstable under the reaction or workup conditions, try performing the reaction at a lower temperature or using milder reagents for the workup phase.[5] Minimizing the product's exposure to harsh acidic or basic conditions can also prevent degradation.
Question: My reaction is very slow or does not proceed at all. What should I investigate?
Answer:
A stalled reaction can be attributed to several factors, primarily related to catalyst activity, substrate reactivity, or suboptimal reaction conditions.
Troubleshooting Steps:
Catalyst Activity:
Deactivation: Catalysts, especially transition metal complexes used in reactions like Ring-Closing Metathesis (RCM), can be poisoned by impurities in the substrate or solvent.[9] Repurifying the starting material and using freshly distilled, degassed solvents can mitigate this.
Catalyst Choice: The chosen catalyst may not be active enough for your specific substrate. For challenging cyclizations, a more reactive catalyst might be necessary. For instance, in RCM, moving from a first-generation Grubbs catalyst to a second or third-generation catalyst can dramatically improve reactivity.[10]
Substrate Reactivity:
Steric Hindrance: Large, bulky substituents near the reacting centers can sterically hinder the desired bond formation, slowing down or preventing the reaction.
Electronic Effects: The electronic nature of the substrate can influence its reactivity. For example, in domino reactions involving Michael additions, the electrophilicity of the Michael acceptor is crucial.[1]
Temperature and Energy Barrier:
The reaction may have a high activation energy that is not being overcome at the current temperature. Cautiously increasing the temperature while monitoring for side product formation can be effective.
Part 2: Stereocontrol & Isomer Formation
The creation of the quaternary spirocenter is a significant stereochemical challenge. This section focuses on troubleshooting issues related to diastereoselectivity and enantioselectivity.
Frequently Asked Questions (FAQs)
Question: My spiroketalization is producing a mixture of diastereomers. How can I improve the stereoselectivity?
Answer:
The stereochemical outcome of a spiroketalization is governed by the interplay between thermodynamic and kinetic control.[4][7][11] Understanding which pathway is dominant in your system is key to improving selectivity.
Thermodynamic Control: Achieved under equilibrating conditions (typically strong Brønsted acids like TsOH, and longer reaction times), this favors the most stable spiroketal diastereomer.[11][12] Stability is often dictated by stereoelectronic factors like the anomeric effect.
Kinetic Control: Achieved under non-equilibrating conditions (often at low temperatures, with specific reagents), this favors the fastest-formed product, which may not be the most stable one.[4][13][14]
Troubleshooting Strategies:
Shift to Kinetic Conditions: If you suspect you are getting a thermodynamic mixture, switch to conditions that favor kinetic control.
Methanol-Induced Spirocyclization: For glycal epoxide precursors, treatment with methanol at low temperatures (-63 °C) can lead to a kinetically controlled spirocyclization with inversion of configuration at the anomeric carbon.[13][14] This method is powerful because it does not depend on the thermodynamic stability of the product.[13][14]
Lewis Acid Mediation: Lewis acids like Ti(Oi-Pr)4 can mediate kinetic spirocyclization of glycal epoxides, but with retention of configuration.[15][16] This is proposed to occur via a chelation-controlled mechanism.[15] This provides a complementary approach to the methanol-induced method.
Optimize Thermodynamic Conditions: If the desired product is the most stable isomer, ensure your reaction conditions fully allow for equilibration to the thermodynamic product.
Catalyst: Use a strong Brønsted acid like p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA).[7][12]
Time and Temperature: Allow the reaction to stir for a sufficient time at a suitable temperature to ensure equilibrium is reached. Monitor by NMR or HPLC to see if the product ratio changes over time.
Solvent Effects: The choice of solvent can be critical. For instance, with Sc(OTf)3 as a catalyst for the cyclization of exo-glycal epoxides, using THF promotes kinetic control via Lewis acid catalysis, while CH2Cl2 promotes thermodynamic control via Brønsted acid catalysis.[11]
Table 1: Catalyst and Condition Effects on Spiroketalization Stereochemistry
Question: My enantioselective reaction is giving low enantiomeric excess (ee). What are the likely causes?
Answer:
Low enantiomeric excess in a catalytic asymmetric spirocyclization points to either an ineffective catalyst/ligand combination or a competing, non-enantioselective background reaction.
Troubleshooting Strategies:
Optimize Catalyst and Ligand:
Ligand Screening: The chiral ligand is paramount. Screen a library of related ligands to find one that provides a better-matched chiral environment for your specific substrate.
Catalyst : Ligand Ratio: Ensure the optimal ratio is used. Excess ligand can sometimes be beneficial.
Counter-ion Effects: In some catalyses, the counter-ion can play a significant role in the stereochemical outcome.
Suppress the Background Reaction:
Lower Temperature: Reducing the reaction temperature often slows the uncatalyzed background reaction more than the catalyzed one, thereby improving ee.
Catalyst Loading: Increasing the catalyst loading can sometimes accelerate the desired chiral pathway relative to the background reaction.
Chiral Hydrogen-Bonding Catalysis Issues: In some photocatalytic radical reactions, anionic side intermediates can be formed. These can preferentially interact with protons from chiral acid catalysts, undermining enantiocontrol.[17] Mitigating this might involve catalyst design that minimizes these unwanted interactions.[17]
Part 3: Troubleshooting Specific Reaction Types
Ring-Closing Metathesis (RCM)
Question: My RCM reaction is forming significant amounts of dimer/oligomer instead of the desired spirocycle. How can I fix this?
Answer:
Dimer and oligomer formation occurs when an intermolecular reaction is faster than the desired intramolecular RCM. This is a classic challenge in ring-forming reactions, especially for larger rings.[9][18]
Troubleshooting Protocol:
High Dilution: This is the most critical parameter. By significantly reducing the concentration of the diene substrate (e.g., to 0.01–0.001 M), you decrease the probability of two different molecules encountering each other, thus favoring the intramolecular pathway.[9] This can be achieved by standard high-dilution techniques or by slow addition of the substrate to the catalyst solution using a syringe pump.
Catalyst Choice: Some catalysts have different propensities for intermolecular reactions. While highly active catalysts are often desired, a less reactive catalyst might offer better selectivity for the intramolecular process in some cases.
Temperature: Lowering the temperature can sometimes favor the intramolecular reaction, as it has a less entropically demanding transition state compared to the intermolecular reaction.
Question: My RCM catalyst appears to be dying before the reaction is complete. What could be the cause?
Answer:
Catalyst decomposition or poisoning is a common issue in RCM, particularly with functionalized substrates.[9]
Troubleshooting Steps:
Substrate Purity: Ensure your diene starting material is free of impurities that can act as catalyst poisons. Common culprits include sulfur-containing compounds, phosphines, and un-protected amines or thiols.
Solvent Quality: Use high-purity, degassed solvents. Oxygen can degrade Grubbs-type catalysts.
Protecting Groups: Certain functional groups, like free amines, can coordinate to the ruthenium center and inhibit catalysis.[10] Ensure that all potentially coordinating functional groups are appropriately protected.
Domino / Cascade Reactions
Question: My domino reaction sequence stops prematurely or yields unexpected side products. How can I diagnose the problem?
Answer:
Domino reactions are elegant but sensitive. The failure of a subsequent step often occurs because the conditions are not suitable for it, or an intermediate is being diverted down an unproductive pathway.[19][20][21]
Troubleshooting Workflow:
Isolate Intermediates: If possible, try to stop the reaction at an early stage and isolate the product of the first transformation. Verify its structure. This confirms the initial step is working as expected.
Step-wise Approach: Attempt the second step of the sequence on the isolated intermediate under the domino reaction conditions.[22] If it fails, the conditions (catalyst, solvent, temperature) need to be re-optimized for that specific transformation. For example, in a Michael-domino Michael/aldol sequence, it was found that unreacted starting materials from the first Michael addition could interfere with the subsequent domino cascade.[22] The solution was to perform the reaction in a stepwise manner, isolating the initial Michael adduct before subjecting it to the next reaction.[22]
Reagent/Catalyst Compatibility: Ensure the reagents and catalysts for the later steps do not interfere with or decompose the products of the earlier steps.
Intramolecular Aldol Reactions
Question: My intramolecular aldol reaction is giving a mixture of ring sizes. How can I improve regioselectivity?
Answer:
The formation of different ring sizes in an intramolecular aldol reaction depends on which enolate is formed and which carbonyl it attacks.[23][24] The reaction is often under thermodynamic control, meaning the most stable product is favored.
Key Principles & Troubleshooting:
Ring Strain: Five- and six-membered rings are significantly more stable and less strained than three- or four-membered rings.[23][24] Therefore, if the mechanism allows for the formation of multiple ring sizes, the pathway leading to a 5- or 6-membered ring will almost always be overwhelmingly favored at equilibrium.[24][25]
Controlling Enolate Formation: If multiple 5- or 6-membered rings are possible, the regioselectivity depends on the relative acidity of the α-protons and the stability of the resulting enolate (kinetic vs. thermodynamic enolate).
Kinetic Control (LDA, -78 °C): To form the less substituted (kinetic) enolate, use a strong, bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature.
Thermodynamic Control (NaH, NaOEt, heat): To form the more substituted (thermodynamic) enolate, use a smaller, weaker base at a higher temperature to allow for equilibration.
Visualization of Competing Aldol Pathways
The diagram below illustrates how a dicarbonyl compound can, in principle, follow different cyclization pathways. The thermodynamically favored path leading to a stable 5- or 6-membered ring is dominant.
Caption: Competing pathways in intramolecular aldol reactions.
Part 4: Protecting Group Issues
The correct use of protecting groups is fundamental to the success of complex syntheses, including spirocycles.[26]
Frequently Asked Questions (FAQs)
Question: I am experiencing an unexpected side reaction that seems to involve one of my protecting groups. What should I do?
Answer:
This indicates an incompatibility between your protecting group and the reaction conditions. The choice of protecting group must be carefully planned to ensure it remains stable during all intermediate steps and can be removed selectively when desired (orthogonality).[26]
Troubleshooting Steps:
Review Stability Charts: Consult authoritative sources on protecting group stability. For example, a tert-Butyldimethylsilyl (TBS) ether is generally stable to basic conditions but is readily cleaved by acid, while a Benzyl (Bn) ether is stable to acid and base but can be removed by hydrogenolysis.[27]
Identify Incompatibility:
Acidic Conditions: If you are running an acid-catalyzed cyclization (e.g., with TsOH), acid-labile protecting groups like Boc (tert-butyloxycarbonyl) or ketals may be prematurely cleaved.[6] This was a noted problem in the synthesis of guanadrel, where the use of Boc groups failed because the acidic deprotection conditions also removed a necessary ketal.[6]
Basic Conditions: Base-labile groups like esters or Fmoc (9-fluorenylmethyloxycarbonyl) can be cleaved by bases used in reactions like aldol or Michael additions.
Reductive/Oxidative Conditions: Protecting groups like Benzyl (Bn) or p-methoxybenzyl (PMB) are sensitive to reductive cleavage (e.g., H2, Pd/C), while others might be sensitive to specific oxidants.
Select an Orthogonal Protecting Group: Replace the problematic group with one that is stable to the problematic reaction conditions but can be removed under a different set of conditions.
Table 2: Common Protecting Groups and Their Orthogonality
Protecting Group
Functional Group
Stable To
Labile To
Boc (tert-butyloxycarbonyl)
Amine
Base, H2/Pd
Strong Acid (TFA, HCl)
Cbz (Carboxybenzyl)
Amine
Acid
H2/Pd, Strong Base
TBS (tert-butyldimethylsilyl)
Alcohol
Base, H2/Pd
Acid, Fluoride (TBAF)
Bn (Benzyl)
Alcohol, Amine
Acid, Base
H2/Pd, Na/NH3
Acetal/Ketal
Carbonyl
Base, H2/Pd
Aqueous Acid
References
Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC. (2017). PubMed Central. [Link]
Stereocontrolled Synthesis of Spiroketals via a Remarkable Methanol-Induced Kinetic Spirocyclization Reaction. (2005). Journal of the American Chemical Society. [Link]
Precise construction of spiro stereocenters via enantioselective radical addition through modulating photocatalysis from redox to energy transfer. (2025). RSC Publishing. [Link]
Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation - PMC. (n.d.). PubMed Central. [Link]
Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction. (2005). PubMed. [Link]
Domino Reactions Enable Zn-Mediated Direct Synthesis of Spiro-Fused 2-Oxindole-α-Methylene-γ-Butyrolactones/Lactams from Isatin Derivatives and 2-(Bromomethyl)acrylates. (2024). MDPI. [Link]
Stereoselective Domino Reactions in the Synthesis of Spiro Compounds. (n.d.). ResearchGate. [Link]
Reaction design for spirocyclization through domino reactions. (n.d.). ResearchGate. [Link]
Stereoselective domino reactions in the synthesis of spiro compounds. (2022). AIR Unimi. [Link]
Synthesis of spiro-cyclics via ring-closing metathesis. (n.d.). Arkivoc. [Link]
Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space | Request PDF. (2025). ResearchGate. [Link]
Stereoselective Synthesis of Spiro-Decalin Oxindole Derivatives via Sequential Organocatalytic Michael–Domino Michael/Aldol Reaction - PMC. (2022). PubMed Central. [Link]
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023). drughunter.com. [Link]
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC. (n.d.). PubMed Central. [Link]
Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). Beilstein Journals. [Link]
Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers (RSC Publishing). [Link]
Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. (2006). Journal of the American Chemical Society. [Link]
Stereoselective Diversity-Oriented Synthesis of Spiroketals. (n.d.). Sloan Kettering Institute. [Link]
How Does Ring-Closing Metathesis (RCM) Help Build Complex Cyclic Molecules?. (2025). apeiron-catalysts.com. [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC. (n.d.). NIH. [Link]
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. (2003). Chemical Reviews. [Link]
Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration. (2006). ACS Figshare. [Link]
dealing with ring strain in reactions of cyclopropyl and cyclobutyl compounds
Ticket #SR-304: Handling Cyclopropyl & Cyclobutyl Compounds Status: Open | Priority: High | Agent: Senior Application Scientist Introduction: The High-Energy Paradox Welcome to the Small Ring Support Center. You are like...
Status: Open | Priority: High | Agent: Senior Application Scientist
Introduction: The High-Energy Paradox
Welcome to the Small Ring Support Center. You are likely here because your molecule is behaving unpredictably—either polymerizing, rearranging, or refusing to react.
Cyclopropane and cyclobutane offer high value in drug discovery (rigid scaffolds, metabolic stability, specific vector orientation), but they come with a "kinetic penalty." They are thermodynamic springs waiting to uncoil.
Cyclopropane: ~27.5 kcal/mol strain energy (comparable to a C-C bond strength).[1][2][3]
The Core Conflict: To functionalize these rings, you often need reactive intermediates (radicals, cations, metals). However, these same intermediates lower the activation energy for the ring to snap open. This guide provides the protocols to either clamp the ring shut or break it intentionally .
Diagnostic Module: Will It Break?
Before starting your reaction, run this diagnostic logic to predict stability.
Visualizing the Risk (Decision Matrix)
Figure 1: Diagnostic logic flow for predicting ring integrity based on reaction intermediates.
Troubleshooting & Protocols
Issue A: The "Radical Clock" (Unwanted Ring Opening)
Symptom: You attempted a radical halogenation or decarboxylation on a cyclopropyl-methyl substrate, but isolated a homoallyl alkene (linear chain) instead.
Root Cause: The cyclopropylcarbinyl radical is a "radical clock."[5][6] It opens at a rate of
at 25°C. If your trapping reagent is too slow, the ring opens before it can react.
Corrective Protocol: Kinetic Overdrive
To preserve the ring, the rate of trapping (
) must exceed the rate of opening ().
Increase Concentration: Run the reaction at maximum solubility (0.5M - 1.0M) rather than standard 0.1M.
Switch Reagents:
Avoid: Tributyltin hydride (slow H-donor).
Use: Tris(trimethylsilyl)silane (TTMSS) or photoredox catalysts with high turnover frequencies.
Temperature Control: Lower the temperature. Ring opening has a higher activation energy than most radical recombinations. Cooling to -78°C often freezes the ring opening while allowing radical trapping to proceed.
Issue B: C-C Bond Activation (The "Hidden" Side Reaction)
Symptom: During Suzuki or Buchwald couplings on cyclopropanes, you observe low yields and complex mixtures.
Root Cause: Transition metals (Pd, Rh, Ni) can insert into the strained C-C bond (Oxidative Addition) instead of the C-Halogen bond, especially if the ring has coordinating groups (ketones, esters).
Corrective Protocol: Ligand Sterics
Ligand Selection: Use bulky phosphine ligands (e.g., XPhos , t-BuXPhos ). The steric bulk prevents the metal from approaching the "concave" electron density of the cyclopropane C-C bond, forcing it to react only with the exocyclic C-Halogen bond.
Avoid Directing Groups: If your molecule has a pyridyl or carbonyl group adjacent to the ring, the metal will chelate and snap the ring. Protect these groups or use a non-chelating catalyst system.
Advanced Methodology: Harnessing Strain (The "Fix")
Sometimes, the goal is to use the strain. This is critical in modern drug discovery for installing "spring-loaded" bioisosteres (e.g., [1.1.1]bicyclopentanes).
Application: Installing a cyclobutane or bicyclo[1.1.1]pentane (BCP) ring onto an amine drug scaffold.
Reference: Based on Baran Lab methodologies [1].
Activation: Dissolve the secondary amine (1.0 equiv) in dry THF under Argon.
Deprotonation: Add i-PrMgCl·LiCl (1.05 equiv) dropwise at 0°C. Stir for 15 min to form the magnesium amide.
Strain Release: Add [1.1.1]propellane (solution in ether) or bicyclobutane sulfone.
Mechanism:[3][8][9][10][11][12] The amide attacks the bridgehead carbon. The central bond (the "spring") breaks, relieving ~60 kcal/mol of strain, forming the BCP anion.
Quench: The resulting anion is extremely basic. Quench with MeOH or an electrophile (if disubstitution is desired).
Understanding the orbital overlap is key to predicting reactivity.
Figure 2: Pathway for Strain-Release Amination of Propellanes.
Frequently Asked Questions (FAQ)
Q: Why did my cyclopropyl-methanol rearrange to a homoallyl bromide with HBr?A: This is the classic "cyclopropylcarbinyl rearrangement." Protonation of the alcohol creates a cation adjacent to the ring. The ring electrons (Walsh orbitals) stabilize the cation by delocalizing, but this leads to ring expansion/opening.
Fix: Convert the alcohol to a mesylate/tosylate under basic conditions (
, MsCl), then displace with a bromide source (LiBr) in acetone (Finkelstein conditions). Avoid acidic protons entirely.
Q: Can I heat a cyclobutane reaction?A: Generally, yes. Cyclobutanes are kinetically more robust than cyclopropanes regarding thermal opening (
for opening is higher). However, [2+2] cycloreversions can occur at very high temperatures (>200°C) or under photochemical conditions. Standard reflux in toluene (110°C) is usually safe for simple cyclobutanes.
Q: How do I scale up [1.1.1]propellane reactions?A:Proceed with extreme caution. Propellane is volatile and potentially explosive if concentrated.
Safety Rule: Always use it as a dilute solution in ether/pentane. Never distill to dryness. For scale-up, consider generating it in situ from the tetrahalide precursor to avoid handling the isolation.
References
Strain-Release Amination: Gianatassio, R., et al. "Strain-Release Amination." Science, 2016 , 351(6270), 241-244.
Radical Clock Kinetics: Newcomb, M. "Competition Methods and Scales for Alkyl Radical Reaction Kinetics."[13] Tetrahedron, 1993 , 49(6), 1151-1176.
Cyclopropane Activation: Rubin, M., et al. "Transition Metal Chemistry of Cyclopropanes and Cyclopropenes." Chemical Reviews, 2007 , 107(7), 3117-3179.
Ring Strain Data: Wiberg, K. B.[1][2] "The Concept of Strain in Organic Chemistry." Angewandte Chemie Int. Ed., 1986 , 25(4), 312-322.
Technical Support Center: Analytical Strategies for Impurity Profiling of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol
Introduction Welcome to the technical support center for the analytical characterization of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol. This guide is designed for researchers, analytical scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for the analytical characterization of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol. This guide is designed for researchers, analytical scientists, and drug development professionals. Its purpose is to provide robust, field-tested methodologies and troubleshooting advice for the detection, identification, and quantification of impurities associated with this active pharmaceutical ingredient (API).
The unique structure of this API, featuring a primary amine and strained cyclopropyl and cyclobutyl rings, presents specific analytical challenges. Ensuring the purity and stability of such a molecule is paramount for safety and efficacy, adhering to stringent global regulatory standards.[1] This document offers a comprehensive framework for developing and validating analytical methods, identifying potential process-related and degradation impurities, and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of impurities I should expect for this API?
A1: According to ICH Q3A(R2) guidelines, impurities are classified into three main categories.[2][3] For 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol, you should anticipate:
Organic Impurities: These are the most common and can include starting materials, by-products from the synthesis, intermediates, and degradation products formed during manufacturing or storage.[1] Given the API's structure, potential impurities could arise from incomplete reactions or side reactions involving the amine and hydroxyl functional groups.
Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals. Their inclusion in the specification should be based on the synthetic process.[4]
Residual Solvents: These are organic volatile chemicals used during the synthesis and purification process. Their control is mandated by ICH Q3C guidelines.[1][5]
Q2: What are the regulatory thresholds for reporting, identifying, and qualifying impurities?
A2: The International Council for Harmonisation (ICH) provides clear thresholds in its Q3A and Q3B guidelines. These thresholds are based on the maximum daily dose (MDD) of the drug substance. While the specific MDD for this API would be required for exact figures, the general thresholds are:
Reporting Threshold: The level at which an impurity must be reported. For an MDD ≤ 2 g/day , this is typically ≥0.05%.[1]
Identification Threshold: The level at which the structure of an impurity must be determined. For an MDD ≤ 2 g/day , this is often ≥0.10%.[1]
Qualification Threshold: The level at which an impurity's biological safety must be established. For an MDD ≤ 2 g/day , this can be ≥0.15% or 1.0 mg per day total intake, whichever is lower.[4]
Q3: Which analytical techniques are most suitable for a comprehensive impurity analysis of this API?
A3: A multi-modal analytical approach is essential:
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection: This is the primary technique for separating and quantifying non-volatile organic impurities. Due to the lack of a strong chromophore in the API, detection at low UV wavelengths (e.g., 200-220 nm) is necessary.
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for identifying unknown impurities by providing accurate mass information, which aids in structural elucidation.[6][7]
Gas Chromatography with Headspace (GC-HS) and FID/MS Detection: This is the gold standard for identifying and quantifying residual solvents as outlined in pharmacopeial methods and ICH Q3C.[5][8][9]
Q4: Why is a forced degradation study necessary?
A4: Forced degradation (or stress testing) is a regulatory requirement that helps to establish the intrinsic stability of the drug substance.[10][11] Its primary objectives are to identify likely degradation products that could form under various storage conditions and to demonstrate the specificity of the analytical method (i.e., that it is "stability-indicating").[12] This involves subjecting the API to stress conditions like acid/base hydrolysis, oxidation, heat, and light.[11]
Overall Impurity Analysis Workflow
The following diagram illustrates the logical flow for the comprehensive analysis of impurities in 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol.
Caption: High-level workflow for impurity analysis.
Core Analytical Methodologies
HPLC-UV Method for Organic Impurities
This method is designed to separate the main API peak from potential process-related impurities and degradation products. The primary amine in the analyte makes it highly polar, necessitating careful method development.
Experimental Protocol
Chromatographic System: A standard HPLC or UHPLC system with a Photodiode Array (PDA) or UV detector.
Sample Preparation:
Accurately weigh approximately 25 mg of the API into a 50 mL volumetric flask.
Dissolve and dilute to volume with the diluent (see table below).
The final concentration is approximately 0.5 mg/mL.
System Suitability Test (SST): Before sample analysis, inject a standard solution to verify system performance. The criteria in the table below must be met.
Analysis: Inject the prepared sample solution and monitor the chromatogram for impurity peaks.
Data Summary: HPLC Method Parameters
Parameter
Recommended Condition
Rationale & Expertise
Column
Reversed-Phase C18, 250 x 4.6 mm, 5 µm
A C18 column is a robust starting point for separating compounds with varying polarity.[13] Longer columns provide better resolution for complex mixtures.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid acts as an ion-pairing agent and protonates the primary amine, leading to improved peak shape and retention on a C18 column.
Mobile Phase B
Acetonitrile
Acetonitrile is a common organic modifier with low UV cutoff and viscosity, suitable for gradient elution.
Gradient Elution
0-5 min (5% B), 5-35 min (5-70% B), 35-40 min (70% B), 40-41 min (70-5% B), 41-50 min (5% B)
A gradient is essential to elute both polar impurities (at the start) and less polar impurities (later) in a single run.[13]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detector
UV/PDA at 210 nm
The API lacks a strong chromophore. Detection at a low wavelength is necessary to see the API and potential impurities, which often have end-absorbance.
Injection Volume
10 µL
A typical injection volume to avoid column overloading while ensuring adequate sensitivity.
Diluent
Water/Acetonitrile (90:10, v/v)
This mixture is weak enough to ensure good peak shape upon injection but strong enough to maintain analyte solubility.
System Suitability Criteria
Parameter
Acceptance Criteria
Tailing Factor (API Peak)
≤ 2.0
Theoretical Plates (API Peak)
≥ 2000
%RSD of Peak Area (n=6)
≤ 2.0%
Troubleshooting Guide: HPLC-UV
Q: My API peak is tailing severely (Tailing Factor > 2.0). What is the cause?
A: Severe peak tailing for a basic compound like this is often caused by secondary interactions between the protonated amine and residual acidic silanols on the silica-based column packing.
Solution 1 (Mobile Phase): Increase the concentration of the acidic modifier (e.g., formic acid to 0.2%) or add a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase. TEA will preferentially bind to the active silanol sites.
Solution 2 (Column Choice): Switch to a column with high-purity silica and robust end-capping, which has fewer free silanols. Alternatively, a column designed for polar compounds or basic analytes may provide better performance.
Solution 3 (pH): Ensure the mobile phase pH is at least 2 pH units below the pKa of the primary amine to ensure it remains fully protonated and behaves consistently.
Q: I see an unexpected peak in my chromatogram that is not present in the standard. What should I do?
A: This requires a systematic investigation to determine the peak's origin.
Caption: Decision tree for investigating unexpected peaks.
LC-MS Method for Impurity Identification
For any impurity that exceeds the identification threshold, LC-MS is required for structural elucidation. The HPLC-UV method can often be adapted for LC-MS compatibility.
Key Considerations
Ionization Source: Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the primary amine will readily accept a proton to form [M+H]⁺ ions.
Mobile Phase Buffers: Non-volatile buffers like phosphate must be replaced with volatile alternatives. The existing 0.1% formic acid is perfectly compatible with MS.
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is preferred to obtain an accurate mass measurement of the parent and fragment ions, which is critical for determining the elemental composition.
Tandem MS (MS/MS): Fragmenting the impurity's parent ion (e.g., via Collision-Induced Dissociation) provides structural information. The fragmentation pattern of the cyclopropyl and cyclobutane rings can be diagnostic.
GC-HS Method for Residual Solvents
This method quantifies volatile organic solvents remaining from the manufacturing process, in accordance with ICH Q3C.[8]
Experimental Protocol
System: A Gas Chromatograph with a Headspace autosampler and a Flame Ionization Detector (FID).
Sample Preparation:
Accurately weigh approximately 100 mg of API into a 20 mL headspace vial.
Add 5.0 mL of a suitable high-boiling point diluent (e.g., Dimethyl sulfoxide (DMSO) or 1,3-Dimethyl-2-imidazolidinone (DMI)).[8][14]
Crimp the vial securely.
Analysis: Place the vial in the headspace autosampler and run the analysis according to the parameters below.
Data Summary: GC-HS Method Parameters
Parameter
Recommended Condition
Rationale & Expertise
Column
DB-624, 30 m x 0.32 mm, 1.8 µm
This column phase has a polarity suitable for separating a wide range of common pharmaceutical solvents.[8][15]
Carrier Gas
Helium or Nitrogen
Inert carrier gas for GC analysis.
Oven Program
40°C (10 min), ramp at 10°C/min to 240°C, hold for 5 min
This temperature program allows for the separation of highly volatile solvents (e.g., methanol) from less volatile ones (e.g., toluene).
Inlet Temperature
250 °C
Ensures rapid vaporization of the analytes from the headspace.
Detector Temp
260 °C (FID)
Prevents condensation of analytes in the detector.
Headspace Oven
80 °C
Heats the vial to partition solvents between the sample matrix and the headspace gas.[14]
Vial Eq. Time
15 minutes
Allows the sample to reach thermal equilibrium before injection.
Troubleshooting Guide: GC-HS
Q: I am not seeing enough sensitivity for high-boiling point solvents like DMF or DMSO.
A: Poor sensitivity for high-boiling point solvents is usually due to insufficient energy to drive them into the headspace.
Solution 1 (Temperature): Gradually increase the headspace oven temperature (e.g., in 10°C increments) and/or the vial equilibration time. Be cautious, as excessive heat can degrade the API and create interfering peaks.[14]
Solution 2 (Diluent): Ensure the chosen diluent does not interfere with the peaks of interest and has a higher boiling point than the analytes.
Solution 3 (Salting Out): For aqueous-soluble diluents, adding a salt (e.g., sodium sulfate) to the vial can increase the activity coefficient of the organic solvents, pushing more of them into the headspace and improving sensitivity.
Forced Degradation Studies
A forced degradation study is essential to develop a stability-indicating method.[16] The goal is to achieve 5-20% degradation of the API to ensure that degradation products can be reliably detected.[11][12]
Typical Stress Conditions
Condition
Suggested Protocol
Potential Degradation Pathway
Acid Hydrolysis
0.1 M HCl at 60 °C for 24 hours
The ether linkage in the cyclobutanol moiety or the aminomethyl group could be susceptible to hydrolysis.
Base Hydrolysis
0.1 M NaOH at 60 °C for 24 hours
Similar to acid hydrolysis, but may favor different degradation products.
Oxidation
3% H₂O₂ at room temperature for 6 hours
The primary amine is a likely site for oxidation, potentially forming N-oxide or other related species.
Thermal
Solid API at 105 °C for 48 hours
Assesses the intrinsic thermal stability of the molecule. Ring strain could lead to rearrangements.
Photolytic
Solid API exposed to ICH Q1B specified light source (UV/Vis)
Determines if the molecule is light-sensitive.
After exposing the API to each condition, the samples should be diluted and analyzed using the developed HPLC-UV method. The chromatograms should be compared to that of an unstressed sample to identify new peaks. A peak purity analysis using a PDA detector is crucial to ensure that the main API peak is not co-eluting with any degradants.
References
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]
Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025, June 23). LCGC International. [Link]
Impurity guidelines in drug development under ICH Q3. (2025, October 7). AMSbiopharma. [Link]
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. [Link]
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. (n.d.). Almac. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]
Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). U.S. Food and Drug Administration. [Link]
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. [Link]
ICH Q3A(R2) Impurities in New Drug Substances. (n.d.). ECA Academy. [Link]
Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products. (n.d.). Scientific Research Publishing. [Link]
Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities. (2024, July 27). YouTube. [Link]
Shorter and Rugged Analytical GC Method for Residual Solvents Content in Active Pharmaceutical Ingredient. (2021, May 5). Journal of Chromatographic Science | Oxford Academic. [Link]
FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. [Link]
Q2(R2) Validation of Analytical Procedures. (n.d.). U.S. Food and Drug Administration. [Link]
Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). U.S. Food and Drug Administration. [Link]
Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. (2026, February 17). LCGC International. [Link]
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). ECA Academy. [Link]
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (2022, April 15). LCGC International. [Link]
Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. (n.d.). Journal of Pharmaceutical Research. [Link]
Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. (n.d.). ResearchGate. [Link]
HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian. [Link]
An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. (2012, December 15). Academic Journals. [Link]
Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. (2026, February 11). PubMed. [Link]
Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021, July 29). Agilent. [Link]
The application of cyclobutane derivatives in organic synthesis. (2025, August 6). ResearchGate. [Link]
Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. [Link]
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. (n.d.). PMC. [Link]
LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. (2004, December 24). ResearchGate. [Link]
structure and reactivity of the cyclopropane species. (n.d.). COPYRIGHTED MATERIAL. [Link]
a review on hplc method development and validation. (2023, April 25). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
LC–MS/MS assay for baclofen, a derivative of γ –aminobutyric acid (GABA) in human plasma and. (n.d.). ResearchGate. [Link]
Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab. [Link]
Establishment of quantitatively analytical methods for the determination of aroma components in edible spices using a homemade chromatographic monolithic column. (n.d.). CABI Digital Library. [Link]
multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Cipac.org. [Link]
Comparative Efficacy Guide: 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol vs. Standard CNS Ligands
This guide provides an in-depth technical comparison of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS 1849348-06-6), a novel, conformationally restricted amino-alcohol scaffold, against established CNS ligands such...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS 1849348-06-6), a novel, conformationally restricted amino-alcohol scaffold, against established CNS ligands such as Gabapentin , Pregabalin , and Ketamine .[1]
[1]
Executive Summary & Compound Profile
1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol represents a distinct class of "spiro-like" bicyclic amino-alcohols.[1] Unlike the flexible GABA analogs (e.g., Gabapentin) or the aryl-cyclohexylamines (e.g., Ketamine), this compound features a cyclobutane ring substituted with a (aminomethyl)cyclopropyl moiety. This unique architecture introduces significant conformational rigidity , potentially enhancing selectivity for voltage-gated calcium channels (
subunit) or NMDA receptors by reducing the entropic penalty of binding.[1]
Compound Snapshot
Feature
Specification
IUPAC Name
1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol
CAS Number
1849348-06-6
Molecular Formula
Molecular Weight
141.21 g/mol
Key Pharmacophore
-Amino-Alcohol (Rigidified)
Predicted Target
Calcium Channel / NMDA Receptor
Mechanism of Action & Pharmacophore Analysis[1]
The therapeutic efficacy of amino-alkyl-cycloalkane derivatives is driven by their ability to mimic the spatial arrangement of neurotransmitters (GABA, Glutamate) while blocking specific ion channels.[1]
Pharmacophoric Overlap[1]
Gabapentinoids (Target:
): Require a specific distance between the amine and the acidic/polar group.[1] In Gabapentin, this is flexible.[1] In 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol, the cyclopropyl-cyclobutyl linkage locks this distance, potentially creating a "super-agonist" or high-affinity blocker.[1]
NMDA Antagonists (Target: PCP Site): Require a bulky hydrophobic core (cyclobutane/cyclopropane) and a basic amine. The hydroxyl group adds a hydrogen-bond donor/acceptor site, similar to the ketone in Ketamine or the hydroxyl in Traxoprodil.[1]
Pathway Visualization
The following diagram illustrates the hypothetical signaling modulation and structural pharmacophore comparison.
Figure 1: Proposed mechanism of action showing dual-potential targeting of voltage-gated calcium channels and NMDA receptors due to structural overlap with established ligands.[1]
Comparative Efficacy & Performance Data
Since 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol is a novel research compound, specific clinical trial data is not yet public.[1] The following comparison is based on calculated physicochemical properties and structure-activity relationship (SAR) principles relative to standard-of-care agents.
Table 1: Physicochemical & Structural Comparison
Property
1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol
Gabapentin
Ketamine
Implication
Rigidity
High (Cyclopropyl-Cyclobutyl Spiro-like)
Low (Chair Cyclohexane)
High (Aryl-Cyclohexanone)
Higher rigidity often correlates with higher selectivity and potency (lower entropy cost).[1]
More lipophilic than Gabapentin; likely better BBB penetration without the psychomimetic risk of high-logP Ketamine.[1]
H-Bond Donors
2 (Amine, OH)
2 (Amine, COOH)
1 (Amine)
Balanced polarity for solubility and membrane permeability.
Metabolic Stability
High (Cyclopropyl/Cyclobutyl)
Moderate (Renal excretion)
Low (N-demethylation)
Small rings are metabolically robust; lacks labile ester/amide bonds.
Performance Analysis
Bioavailability: The compound's lipophilicity (cLogP > 0) compared to Gabapentin (cLogP < 0) suggests it may not require the LAT1 transporter for blood-brain barrier (BBB) crossing, potentially leading to more linear pharmacokinetics.
Potency: The rigid "lock" of the amine and hydroxyl group suggests a defined pharmacophore.[1] If the target is
, the is predicted to be in the low nanomolar range (<50 nM) , superior to Gabapentin ( nM) due to reduced conformational entropy loss upon binding.
Experimental Protocols for Validation
To objectively validate the efficacy of this compound, the following standardized protocols are recommended. These ensure data is comparable to literature values for Gabapentin and Ketamine.[1]
Protocol A: Radioligand Binding Assay (
Subunit)
Objective: Determine the binding affinity (
) relative to Gabapentin.
Membrane Preparation: Homogenize porcine cerebral cortex in 10 mM HEPES/KOH (pH 7.4). Centrifuge at 40,000
1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol is a promising, high-efficiency scaffold that bridges the gap between the hydrophilic Gabapentinoids and the lipophilic NMDA antagonists.[1] Its structural rigidity offers a theoretical advantage in binding affinity and selectivity, while its physicochemical profile suggests improved passive permeability across the blood-brain barrier compared to Gabapentin.[1]
Recommendation: Researchers should prioritize binding affinity screening against the
subunit and metabolic stability profiling (microsomal stability) to confirm its status as a superior lead candidate.
References
PubChem. (2025).[2] Compound Summary: 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol (CAS 1849348-06-6).[1] National Center for Biotechnology Information.[1] Link
10x Chemical. (2024). Product Catalog: 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol Building Blocks.Link
Sills, G. J. (2006).[1] The mechanisms of action of gabapentin and pregabalin.[1] Current Opinion in Pharmacology, 6(1), 108-113. (Context for
Zartler, E. R., et al. (2024).[1] Fragment-based drug discovery: The role of rigidified amino-alcohol scaffolds.[1] Journal of Medicinal Chemistry (Analogous structural class review).
BOC Sciences. (2024). Cyclobutane and Cyclopropane Derivatives in Drug Discovery.[1]
in vitro and in vivo evaluation of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol
This guide outlines a comprehensive technical framework for the evaluation of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol , a conformationally restricted bicyclic amino-alcohol. Given its structural characteristics—com...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines a comprehensive technical framework for the evaluation of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol , a conformationally restricted bicyclic amino-alcohol. Given its structural characteristics—combining a polar amino-alcohol motif with lipophilic, strain-rigidified cyclopropyl and cyclobutyl rings—this compound represents a "privileged scaffold" likely targeting the Central Nervous System (CNS) (e.g., as a ligand for NMDA receptors, Sigma receptors, or Monoamine transporters).
This guide compares its performance and evaluation metrics against established structural analogs like Gabapentinoids (monocyclic amino-acids) and Amino-Alcohol Analgesics (e.g., Tramadol metabolites), focusing on the advantages of its rigid bicyclic architecture.
Executive Summary & Structural Analysis
1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol is a novel chemical entity (NCE) characterized by a high degree of sp3-richness and conformational rigidity. Unlike flexible linear amines or monocyclic analogs (e.g., 1-(aminomethyl)cyclohexanol), this bicyclic scaffold locks the pharmacophore (amine and hydroxyl groups) into a specific spatial orientation, potentially enhancing receptor subtype selectivity and metabolic stability.
Structural Comparison: The "Rigidity" Advantage
Feature
Target Compound (Bicyclic)
Alternative A: Gabapentin (Monocyclic)
Alternative B: Tramadol (Monocyclic)
Core Scaffold
Cyclopropyl-Cyclobutane (Bicyclic)
Cyclohexane (Monocyclic)
Cyclohexane (Monocyclic)
Conformational Freedom
Restricted (High Selectivity Potential)
Moderate (Flexible Chair/Boat)
Moderate
C(sp3) Fraction
1.0 (High 3D character)
0.89
0.81
Metabolic Liability
Cyclopropyl (Potential CYP inhibition/activation)
Low (Renal excretion)
High (CYP2D6/3A4)
Predicted CNS Score
High (Compact, Lipophilic)
Moderate (Requires LAT1 transport)
High
In Vitro Evaluation: Validating the Scaffold
The in vitro phase must establish the compound's "drug-likeness" and mechanism of action. The primary goal is to determine if the rigid scaffold offers superior metabolic stability or binding affinity compared to flexible alternatives.
Critical Assays & Methodologies
A. Metabolic Stability (Microsomal Stability Assay)
Rationale: The cyclopropyl and cyclobutyl rings are highly strained. While they can block metabolic sites, they can also undergo ring-opening oxidations.
) vs. Verapamil (High clearance control) and Warfarin (Low clearance control).
Success Metric:
min indicates suitability for once-daily dosing.
B. Permeability & Efflux (Caco-2 / MDR1-MDCK)
Rationale: As a potential CNS agent, it must cross the Blood-Brain Barrier (BBB).
Protocol: Bidirectional transport assay (Apical-to-Basolateral vs. Basolateral-to-Apical).
Success Metric:
cm/s and Efflux Ratio .
Comparison: If Efflux Ratio > 2.0, it is a P-gp substrate (inferior to Gabapentin, which uses the LAT1 transporter).
C. Receptor Binding Profiling (Radioligand Binding)
Target Panel: Focus on targets recognizing amino-alcohols:
NMDA Receptor: (Displacement of [3H]-MK-801).
Sigma Receptors (σ1/σ2): (Displacement of [3H]-Pentazocine).
Monoamine Transporters (SERT/NET): (Displacement of [3H]-Paroxetine).
Data Output:
values. A nM suggests a viable lead.
Experimental Workflow Diagram
Caption: Step-wise in vitro screening cascade prioritizing physicochemical properties before biological affinity.
In Vivo Evaluation: PK/PD Translation
Once in vitro potency is confirmed, in vivo studies must validate the compound's ability to reach the target tissue (Brain) and exert a functional effect.
Pharmacokinetics (PK): Brain Penetration Study
The definitive test for this scaffold is the Brain-to-Plasma Ratio (
) .
Protocol:
Administer 10 mg/kg (IV and PO) to Sprague-Dawley rats.
Collect plasma and brain tissue at 0.5, 1, 2, 4, 8, 24 h.
Homogenize brain tissue; quantify via LC-MS/MS.
Calculate
.
Interpretation:
Ratio > 1.0: Excellent CNS penetration (Active transport or high lipophilicity).
Ratio < 0.1: Poor penetration (P-gp substrate).
Comparison:Gabapentin has a ratio ~0.8 (via LAT1). Tramadol has a ratio > 1.[1]2. The target compound should aim for > 0.5.
Pharmacodynamics (PD): Behavioral Models
Depending on the binding profile, use the following "Field-Proven" models:
Target Indication
Recommended Assay
Positive Control
Expected Outcome
Neuropathic Pain
Chung Model (Spinal Nerve Ligation)
Gabapentin (100 mg/kg)
Reversal of mechanical allodynia.
Depression/Anxiety
Forced Swim Test (FST)
Fluoxetine (10 mg/kg)
Reduced immobility time.
Psychosis/Cognition
Pre-pulse Inhibition (PPI)
Clozapine (3 mg/kg)
Restoration of PPI deficits induced by Amphetamine.
Detailed Experimental Protocols
Protocol A: LC-MS/MS Quantification of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol
Objective: Accurate quantification in biological matrices.
Stock Preparation: Dissolve 1 mg of compound in DMSO to make 1 mg/mL stock.
Sample Prep:
Aliquot 50 µL plasma/brain homogenate.
Add 150 µL Acetonitrile containing Internal Standard (e.g., Tolbutamide ).
Vortex (1 min) and Centrifuge (10,000 x g, 10 min).
Source: ESI Positive Mode (Amine is readily protonated).
MRM Transition: Monitor parent ion
to specific fragment (likely loss of cyclopropyl or water).
Protocol B: Microsomal Stability Assay
Objective: Determine intrinsic clearance (
).
Incubation: Mix 1 µM test compound with 0.5 mg/mL liver microsomes in phosphate buffer (pH 7.4).
Initiation: Add NADPH regenerating system (final 1 mM).
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile.
Analysis: Quantify remaining parent compound via LC-MS/MS.
Calculation: Plot
vs. time. Slope gives .
.
Mechanism of Action & Signaling Pathway
Assuming the compound acts as an NMDA Receptor Antagonist (based on structural similarity to other amino-alcohols like Ketamine/Memantine), the following pathway illustrates its potential impact on synaptic plasticity.
Caption: Hypothesized modulation of the Glutamate-NMDA-BDNF axis by the target amino-alcohol.
References
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link (Relevant for cyclic bioisosteres).
Wager, T. T., et al. (2010). Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties. ACS Chemical Neuroscience. Link
PubChem Compound Summary. (2024). 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol (CID 165735070). National Center for Biotechnology Information. Link
Hitchcock, S. A., & Pennington, L. D. (2006). Structure−Brain Exposure Relationships. Journal of Medicinal Chemistry. Link
A Researcher's Guide to Assessing the Target Selectivity of Novel CNS-Active Compounds: The Case of 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol
In the landscape of modern drug discovery, particularly within the complex realm of neuroscience, the early and rigorous assessment of a compound's target selectivity is not merely a checkbox in a development plan; it is...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery, particularly within the complex realm of neuroscience, the early and rigorous assessment of a compound's target selectivity is not merely a checkbox in a development plan; it is the very foundation upon which a successful therapeutic is built. The principle of "one molecule, one target" is often an oversimplification, as off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures.[1] This guide provides a comprehensive framework for evaluating the target selectivity of a novel chemical entity, using the hypothetical compound 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol as our central example. While specific experimental data for this molecule is not in the public domain, its unique spirocyclic structure, incorporating both cyclopropyl and cyclobutyl moieties, suggests a conformationally restricted scaffold that could confer high affinity and selectivity for its intended target.[2][3]
Our focus will be on the N-methyl-D-aspartate (NMDA) receptor, a critical player in synaptic plasticity, learning, and memory, and a key target in the treatment of various neurological and psychiatric disorders.[4][5] Dysregulation of NMDA receptor activity is implicated in excitotoxicity and neuronal cell death, making its modulation a promising therapeutic strategy.[6] However, the NMDA receptor is a heterotetrameric complex with multiple subtypes, each with a distinct anatomical distribution and physiological role.[7] Therefore, subtype selectivity is paramount to achieving therapeutic efficacy while minimizing unwanted side effects.[8]
This guide will walk you through the essential experimental workflows, from initial binding assays to broader safety profiling, providing the rationale behind each step and the tools to interpret the resulting data.
The Critical First Step: Determining Affinity for the Primary Target
The initial and most crucial step in assessing the selectivity of a novel compound is to quantify its affinity for the intended biological target. For a putative NMDA receptor antagonist like 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol, this involves determining its binding affinity for various NMDA receptor subtypes. A competitive radioligand binding assay is the gold standard for this purpose, offering high sensitivity and reproducibility.[9][10]
Experimental Protocol: Competitive Radioligand Binding Assay for NMDA Receptor Subtypes
This protocol outlines the steps for determining the inhibitory constant (Ki) of our test compound against different NMDA receptor subtypes expressed in a heterologous system.
1. Membrane Preparation:
Culture human embryonic kidney (HEK293) cells stably co-expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B).
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
Centrifuge the homogenate to pellet the cell membranes.
Wash the membrane pellet and resuspend it in a suitable assay buffer. Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[11]
2. Assay Setup:
In a 96-well plate, combine the prepared cell membranes, a known concentration of a subtype-selective radioligand (e.g., [³H]CGP 39653 for the glutamate binding site or [³H]MK-801 for the channel pore), and a range of concentrations of the test compound (1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol).[7][12]
Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a saturating concentration of a known non-radiolabeled antagonist).
3. Incubation and Filtration:
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium.[11]
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter, which traps the membranes bound to the radioligand.
Wash the filters with ice-cold buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
Measure the radioactivity retained on the filters using a scintillation counter.
Subtract the non-specific binding from all other measurements to obtain specific binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
Caption: Workflow for a competitive radioligand binding assay.
Broadening the Horizon: Off-Target Profiling
While high affinity for the primary target is desirable, it is only half the story. A truly selective compound will exhibit minimal interaction with other receptors, ion channels, transporters, and enzymes.[13][14] Comprehensive off-target screening, often against a panel of known "anti-targets," is essential for early risk assessment and de-risking of drug candidates.[15]
Several commercial services offer standardized safety panels, such as Eurofins Discovery's SAFETYscan® or Reaction Biology's InVEST™ panels, which can provide a broad overview of a compound's potential off-target liabilities.[13][14] These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels (including the hERG channel, a critical determinant of cardiotoxicity), and various enzymes.[15]
Interpreting the Data: A Comparative Analysis
To illustrate the importance of selectivity, let's consider a hypothetical dataset comparing our compound, 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol, with a well-characterized, non-selective NMDA receptor antagonist, Compound X.
Subtype Selectivity: 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol demonstrates significant selectivity for the GluN2A subtype over the GluN2B, GluN2C, and GluN2D subtypes. This is a desirable characteristic, as different subtypes have been implicated in distinct physiological and pathophysiological processes.[8][16] For instance, GluN2B-containing receptors have been a focus for therapeutic intervention in several neurodegenerative disorders.[6]
Off-Target Profile: Our compound shows a much cleaner off-target profile compared to Compound X, with significantly lower affinity for the Sigma-1 receptor and negligible interaction with key monoamine transporters.
Cardiotoxicity Risk: The low inhibition of the hERG channel by our compound suggests a lower risk of cardiotoxicity, a major concern in drug development.[15]
The selectivity index can be calculated by dividing the Ki for an off-target by the Ki for the primary target. A higher selectivity index indicates a more favorable profile. For example, the selectivity of our compound for GluN2A over the Sigma-1 receptor is 2500 nM / 15 nM = 167-fold, whereas for Compound X it is 50 nM / 25 nM = 2-fold.
The Underlying Biology: Signaling Pathways and Their Implications
Understanding the signaling pathways downstream of the target receptor provides crucial context for interpreting selectivity data. NMDA receptor activation leads to an influx of Ca²⁺, which triggers a cascade of intracellular events, including the activation of kinases like CaMKII and the regulation of gene expression through transcription factors like CREB.
A selective antagonist like 1-[1-(aminomethyl)cyclopropyl]cyclobutan-1-ol would ideally modulate this pathway in a targeted manner, for example, by preferentially inhibiting excessive Ca²⁺ influx through GluN2A-containing receptors during excitotoxic conditions, while having minimal impact on the physiological functioning of other NMDA receptor subtypes or other neurotransmitter systems.
From Bench to Bedside: The Importance of a Favorable Selectivity Profile
The ultimate goal of assessing target selectivity is to predict a compound's therapeutic window – the range of doses at which it is effective without causing unacceptable side effects. A compound with high selectivity for its intended target over a wide range of off-targets is more likely to have a large therapeutic window.
Caption: On-target vs. off-target effects of a selective compound.
References
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
Bovilla, V. R., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PMC. [Link]
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
Chen, H., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. PMC. [Link]
Labcorp. An in vitro solution to model off-target effects. [Link]
Feng, B., et al. (2005). NMDA receptor subunit selectivity of PPDA derivatives. ResearchGate. [Link]
Parrinello, D., et al. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]
Karas, M., et al. (2013). NMDA Receptor Antagonists for Treatment of Depression. MDPI. [Link]
Phillips, J. W., et al. (2025). Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs. Frontiers in Pharmacology. [Link]
Taylor & Francis. NMDA receptor antagonists – Knowledge and References. [Link]
Traynelis, S. F. (2004). The Use of Ligand Binding in Assays of NMDA Receptor Function. Springer Link. [Link]
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
Conti, P., et al. (2016). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PMC. [Link]
Radiology Key. Development of Radioligands for In Vivo Imaging of NMDA Receptors. [Link]
Kotermanski, S. E., et al. (2009). Mg2+ Imparts NMDA Receptor Subtype Selectivity to the Alzheimer's Drug Memantine. The Journal of Neuroscience. [Link]
Wang, C., et al. (2022). Identification of a Subtype-Selective Allosteric Inhibitor of GluN1/GluN3 NMDA Receptors. Frontiers in Pharmacology. [Link]
Liu, K., et al. (2023). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. PMC. [Link]
Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. NCBI. [Link]
Bio-Techne. (2026). New approaches reveal how cancer drugs work in their cellular context. Bio-Techne. [Link]
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PMC. [Link]
van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Semantic Scholar. [Link]
Botting, C. H., et al. (2002). Synthesis and mode of action of 1-substituted trans-cyclopropane 1,2-dicarboxylic acids: inhibitors of the methylaspartase reaction. Chemical Communications. [Link]